molecular formula C11H20O4 B120387 Diethyl sec-butylmalonate CAS No. 83-27-2

Diethyl sec-butylmalonate

Cat. No.: B120387
CAS No.: 83-27-2
M. Wt: 216.27 g/mol
InChI Key: MIIZSUOEOUHAIZ-UHFFFAOYSA-N
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Description

Diethyl sec-butylmalonate, also known as this compound, is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-butan-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIZSUOEOUHAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263613
Record name 1,3-Diethyl 2-(1-methylpropyl)propanedioate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83-27-2
Record name 1,3-Diethyl 2-(1-methylpropyl)propanedioate
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Record name Diethyl (1-methylpropyl)malonate
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Record name Diethyl sec-butylmalonate
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Foundational & Exploratory

Diethyl sec-butylmalonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Diethyl sec-Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted malonic ester that serves as a versatile intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive α-hydrogen and two ester functionalities, make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments. These properties are summarized in the tables below.

Identifiers and Structure
PropertyValueReference
IUPAC Namediethyl 2-(butan-2-yl)propanedioate[1]
CAS Number83-27-2[2][3][4]
Molecular FormulaC₁₁H₂₀O₄[4][5][6][7]
Molecular Weight216.27 g/mol [4][5]
Canonical SMILESCCOC(=O)C(C(C)CC)C(=O)OCC[6]
InChIInChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3[4][7][8]
InChIKeyMIIZSUOEOUHAIZ-UHFFFAOYSA-N[4][7][8]
Physical Properties
PropertyValueReference
AppearanceColorless to almost colorless clear liquid[7]
Boiling Point110-114 °C at 18 mmHg[2][9]
Density0.98 g/cm³[2]
Refractive Index1.4230-1.4260[2]
SolubilityChloroform (Slightly), Methanol (Sparingly)[2]
pKa13.13 ± 0.46 (Predicted)[2]
Flash Point110-114°C/18mm[2]
Storage Temperature2-8°C[2]

Synthesis of this compound

The most common method for the synthesis of this compound is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable sec-butyl halide.

Reaction Pathway

The synthesis proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack the sec-butyl halide in an SN2 reaction.

synthesis_workflow reagents Diethyl Malonate + sec-Butyl Halide intermediate Enolate Intermediate reagents->intermediate Deprotonation base Base (e.g., NaOEt) base->intermediate product This compound intermediate->product Alkylation (SN2) workup Workup & Purification product->workup Reaction Quench final_product Pure Diethyl sec-butylmalonate workup->final_product Distillation hydrolysis_decarboxylation start This compound intermediate sec-Butylmalonic Acid start->intermediate Saponification & Acidification hydrolysis Hydrolysis (e.g., KOH, H₂O, Heat) hydrolysis->intermediate product 3-Methylpentanoic Acid intermediate->product co2 CO₂ intermediate->co2 decarboxylation Decarboxylation (Heat) decarboxylation->product further_alkylation start This compound intermediate Enolate Intermediate start->intermediate Deprotonation base Base (e.g., NaOEt) base->intermediate product Diethyl sec-butylethylmalonate intermediate->product Second Alkylation alkyl_halide Second Alkyl Halide (e.g., Ethyl Bromide) alkyl_halide->product

References

An In-depth Technical Guide to Diethyl sec-butylmalonate (CAS 83-27-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate (CAS Registry Number: 83-27-2) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive methylene group flanked by two ester functionalities, makes it a valuable building block for the introduction of a sec-butyl group in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] It is soluble in organic solvents such as chloroform and methanol, but has limited solubility in water.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 83-27-2[5][6][7]
Molecular Formula C₁₁H₂₀O₄[5][6][7]
Molecular Weight 216.27 g/mol [5][8]
Appearance Colorless Liquid[1][3]
Boiling Point 110-114 °C at 18 mmHg[3][5]
Density 0.980 g/mL[5]
Refractive Index 1.4230-1.4260[3]
pKa 13.13 ± 0.46 (Predicted)[3]
LogP 1.7749[6]
Topological Polar Surface Area (TPSA) 52.6 Ų[6]
EINECS Number 201-463-3[5]
MDL Number MFCD00015194[5][6]
InChI InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3[7][9]
InChIKey MIIZSUOEOUHAIZ-UHFFFAOYSA-N[7][9]
SMILES CCOC(=O)C(C(C)CC)C(=O)OCC[5][6]
Storage Temperature 2-8°C[3]

Synthesis

The most common method for the synthesis of this compound is the alkylation of diethyl malonate with a sec-butyl halide. A detailed experimental protocol is provided below, based on a procedure from Organic Syntheses.[10]

Experimental Protocol: Synthesis of this compound

This procedure details the alkylation of diethyl malonate using sec-butyl bromide in the presence of sodium ethoxide.

Materials:

  • Absolute ethanol

  • Sodium

  • Diethyl malonate

  • sec-Butyl bromide

  • Water

Equipment:

  • 2-L three-necked round-bottomed flask

  • Reflux condenser

  • Mercury-sealed stirrer

  • Dropping funnel

  • Calcium chloride tube

  • Steam cone

  • Distillation apparatus

  • 500-ml two-necked flask

  • 18-in. Vigreux column

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a long, wide-bore reflux condenser, dissolve 35 g (1.52 gram atoms) of sodium in 700 ml of absolute ethanol.

  • Once all the sodium has reacted, place the flask on a steam cone and fit it with a mercury-sealed stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube.

  • Heat the solution and add 250 g (1.56 moles) of diethyl malonate in a steady stream with stirring.

  • Following the addition of the diethyl malonate, add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains reflux due to the heat of the reaction.

  • Stir and reflux the mixture for 48 hours.

  • After the reflux period, replace the reflux condenser with a downward condenser and remove the ethanol by distillation.

  • Treat the residue with 200 ml of water, shake, and allow the layers to separate.

  • Separate the ester layer and distill it from a 500-ml two-necked flask fitted with a well-wrapped 18-in. Vigreux column.

  • Collect the fraction boiling at 110–120°/18–20 mm. This fraction is this compound. The expected yield is 274–278 g (83–84%).[10]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Na Sodium Step1 Dissolution Na->Step1 EtOH Absolute Ethanol EtOH->Step1 DEM Diethyl Malonate Step2 Addition & Alkylation (Reflux for 48h) DEM->Step2 secBuBr sec-Butyl Bromide secBuBr->Step2 NaOEt Sodium Ethoxide Solution NaOEt->Step2 Reaction_Mixture Reaction Mixture Step3 Workup (Ethanol Removal & Water Wash) Reaction_Mixture->Step3 Crude_Product Crude Product Step4 Purification (Fractional Distillation) Crude_Product->Step4 Final_Product This compound Step1->NaOEt Step2->Reaction_Mixture Step3->Crude_Product Step4->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While the raw spectra are not provided here, Table 2 summarizes the types of spectral data available for this compound from various suppliers.[9][11]

Table 2: Available Spectroscopic Data for this compound

Spectroscopic TechniqueAvailability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Spectroscopy Available
Raman Spectroscopy Available

Applications in Synthesis

This compound is a key intermediate in the synthesis of various organic compounds. One notable application is in the preparation of the amino acid dl-isoleucine.[10] The malonic ester synthesis route allows for the formation of α-substituted carboxylic acids, and in this case, the sec-butyl group is introduced via the alkylation of diethyl malonate. It is also used in the synthesis of other fine chemicals and is listed as being used for spices.[12]

Safety Information

This compound should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[13][14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][15]

Conclusion

This compound (CAS 83-27-2) is a valuable synthetic intermediate with well-characterized chemical and physical properties. The established synthesis protocol allows for its efficient preparation, making it readily available for researchers and scientists in the field of organic synthesis and drug development. Its utility in the synthesis of amino acids and other complex molecules underscores its importance as a versatile building block.

References

Diethyl sec-Butylmalonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of diethyl sec-butylmalonate, a key intermediate in organic synthesis. It covers the compound's nomenclature, structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-butan-2-ylpropanedioate .[1] The compound is also known by several synonyms, including diethyl (1-methylpropyl)malonate and sec-butylmalonic acid diethyl ester.[1]

The chemical structure is as follows:

Chemical Formula: C₁₁H₂₀O₄

Molecular Weight: 216.28 g/mol

(Image of the 2D chemical structure of this compound)

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for predicting its behavior in various chemical environments.

PropertyValueReference
CAS Number 83-27-2[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.28 g/mol
Boiling Point 110-120 °C at 18-20 mmHg[1]
Density 0.988 g/mL
Refractive Index 1.425
Appearance Colorless to almost colorless clear liquid
InChI InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3
InChIKey MIIZSUOEOUHAIZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C)CC)C(=O)OCC

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a sec-butyl halide. The following protocol is a detailed methodology based on established procedures for malonic ester synthesis.[1][2]

Materials and Equipment
  • Reactants: Diethyl malonate, sodium metal, absolute ethanol, sec-butyl bromide.

  • Apparatus: A 2-liter three-necked round-bottomed flask, reflux condenser with a calcium chloride drying tube, mercury-sealed mechanical stirrer, and a dropping funnel.

Experimental Procedure
  • Preparation of Sodium Ethoxide: In the three-necked flask, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Addition of Diethyl Malonate: Heat the sodium ethoxide solution to reflux on a steam cone. While stirring, add 250 g (1.56 moles) of diethyl malonate in a steady stream from the dropping funnel.

  • Alkylation Reaction: Following the addition of diethyl malonate, add 210 g (1.53 moles) of sec-butyl bromide from the dropping funnel at a rate that maintains a gentle reflux of the reaction mixture.

  • Reflux: After the addition of sec-butyl bromide is complete, continue to stir and reflux the mixture for 48 hours to ensure the completion of the alkylation reaction.

  • Work-up and Isolation:

    • After the reflux period, remove the ethanol by distillation.

    • To the residue, add 200 mL of water and shake the mixture.

    • Allow the layers to separate and collect the upper ester layer.

    • Purify the crude this compound by vacuum distillation, collecting the fraction that boils at 110–120 °C under a pressure of 18–20 mmHg.

The expected yield of this compound is approximately 274–278 g (83–84%).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Sodium Metal + Absolute Ethanol naoet Sodium Ethoxide Solution reagents->naoet Formation enolate Diethyl Malonate Enolate naoet->enolate Deprotonation dem Diethyl Malonate dem->enolate alkylation Alkylation (Reflux, 48h) enolate->alkylation sec_butyl_bromide sec-Butyl Bromide sec_butyl_bromide->alkylation crude_product Crude Product Mixture alkylation->crude_product Reaction Completion workup Work-up (Ethanol Removal, Water Wash) crude_product->workup Isolation distillation Vacuum Distillation (110-120 °C, 18-20 mmHg) workup->distillation Purification final_product This compound (Pure) distillation->final_product

References

An In-depth Technical Guide to the Synthesis of Diethyl sec-Butylmalonate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of diethyl sec-butylmalonate, a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. The core of this synthesis is the alkylation of diethyl malonate, a classic and versatile method in organic chemistry for forming carbon-carbon bonds.

Core Reaction Mechanism

The synthesis of this compound from diethyl malonate is achieved through a malonic ester synthesis. This reaction proceeds in two primary steps:

  • Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, at the α-carbon (the carbon between the two carbonyl groups).[1][2] The acidity of these α-hydrogens (pKa ≈ 13) allows for the ready formation of a resonance-stabilized enolate ion.[2][3] The use of sodium ethoxide as the base is crucial when diethyl malonate is the starting material to prevent transesterification, a potential side reaction.[1][4]

  • Nucleophilic Substitution: The resulting enolate ion acts as a potent nucleophile.[1] It attacks the electrophilic carbon of an alkyl halide, in this case, 2-bromobutane (sec-butyl bromide), via an SN2 reaction.[3][5] This step displaces the bromide ion and forms the C-C bond, yielding this compound.

It is important to note that secondary halides like 2-bromobutane can also undergo a competing E2 elimination reaction, which would form an alkene as a byproduct.[2][4] Careful control of reaction conditions is therefore necessary to favor the desired substitution reaction.

Reaction Pathway Visualization

The following diagram illustrates the overall reaction pathway for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for organic chemistry preparations.[6]

Apparatus Setup:

  • A 2-liter, three-necked, round-bottomed flask is equipped with a long, wide-bore reflux condenser, a mercury-sealed mechanical stirrer, and a dropping funnel.

  • A calcium chloride tube is placed atop the reflux condenser to protect the reaction from atmospheric moisture.[6]

Procedure:

  • Sodium Ethoxide Formation: 700 mL of absolute ethanol is added to the flask. 35 g (1.52 gram atoms) of sodium, cut into small pieces, is added cautiously. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[6]

  • Enolate Formation: The flask is heated on a steam cone. 250 g (1.56 moles) of diethyl malonate is added in a steady stream from the dropping funnel while stirring.[6]

  • Alkylation: Following the addition of diethyl malonate, 210 g (1.53 moles) of sec-butyl bromide is added via the dropping funnel at a rate that maintains a gentle reflux from the heat of the reaction.[6]

  • Reaction Completion: After the addition is complete, the mixture is stirred and heated under reflux for 48 hours to drive the reaction to completion.[6]

  • Workup and Isolation:

    • The reflux condenser is replaced with a condenser for distillation, and the ethanol is removed by distillation.[6]

    • The cooled residue is treated with 200 mL of water and shaken. The mixture is allowed to stand until two distinct layers form.[6]

    • The upper ester layer is separated from the aqueous layer.[6]

  • Purification:

    • The crude ester is purified by fractional distillation under reduced pressure using a well-wrapped 18-inch Vigreux column.[6]

    • The fraction boiling at 110–120°C at a pressure of 18–20 mm Hg is collected as pure this compound.[6]

Data Presentation

The following tables summarize the quantitative data for this synthesis.

Table 1: Reactant and Reagent Quantities

Compound Molecular Weight ( g/mol ) Amount (g) Moles (mol) Volume (mL)
Sodium 22.99 35 1.52 -
Absolute Ethanol 46.07 - - 700
Diethyl Malonate 160.17 250 1.56 -

| sec-Butyl Bromide | 137.02 | 210 | 1.53 | - |

Table 2: Reaction Conditions and Product Specifications

Parameter Value Reference
Reaction Time 48 hours [6]
Reaction Temperature Reflux [6]
Product Yield (mass) 274–278 g [6]
Product Yield (%) 83–84% [6]
Product Boiling Point 110–120°C / 18–20 mm Hg [6]
Product Molecular Formula C11H20O4 [7]

| Product Molecular Weight | 216.27 g/mol |[7] |

Potential Side Reactions and Mitigation Strategies

A successful synthesis requires minimizing potential side reactions. The primary concerns for this specific alkylation are summarized below.

Table 3: Common Side Reactions and Troubleshooting

Side Product Cause How to Minimize
Dialkylated Diethyl Malonate Reaction of the mono-alkylated product with a second equivalent of alkyl halide.[4] Use a slight excess of diethyl malonate relative to the alkyl halide and base. Ensure slow, controlled addition of the alkylating agent.[4]
Butene (Alkene) E2 elimination of sec-butyl bromide, which is a secondary halide.[4] Maintain a controlled temperature. While secondary halides are more prone to elimination, the conditions of the malonic ester synthesis generally favor substitution.[2][4]
Hydrolyzed Product Presence of water during the reaction or workup can hydrolyze the ester groups.[4] Use anhydrous (absolute) ethanol and protect the reaction from atmospheric moisture with a drying tube.[4][6]

| Transesterified Product | Use of an alkoxide base that does not match the ester's alcohol component (e.g., sodium methoxide with diethyl malonate).[4] | Always use a matching alkoxide base; for diethyl malonate, sodium ethoxide is the correct choice.[4] |

Logical Workflow for Synthesis

The following diagram outlines the logical workflow from preparation to final product purification.

workflow prep Preparation of Sodium Ethoxide enolate Enolate Formation (Addition of Diethyl Malonate) prep->enolate Heat alkylation Alkylation (Addition of sec-Butyl Bromide) enolate->alkylation Stir reflux Reaction Completion (Reflux for 48h) alkylation->reflux Heat workup Workup (Ethanol Removal, Water Wash) reflux->workup Cool purification Purification (Fractional Distillation) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Spectroscopic Profile of Diethyl sec-butylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl sec-butylmalonate (CAS No. 83-27-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for efficient reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.19Quartet4H-O-CH₂ -CH₃
3.15Doublet1H-CH (COOEt)₂
2.05Multiplet1H-CH₂-CH (CH₃)-CH₂-
1.45Multiplet2H-CH₂ -CH(CH₃)-CH₂-
1.26Triplet6H-O-CH₂-CH₃
0.91Triplet3H-CH₂-CH₃
0.88Doublet3H-CH(CH₃ )-
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
168.5C =O
61.3-O-CH₂ -CH₃
56.5-CH (COOEt)₂
35.8-CH₂-CH (CH₃)-CH₂-
26.4-CH₂ -CH(CH₃)-CH₂-
14.1-O-CH₂-CH₃
11.8-CH₂-CH₃
11.5-CH(CH₃ )-
Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
Wavenumber (cm⁻¹)IntensityAssignment
2965-2875StrongC-H stretch (alkane)
1735StrongC=O stretch (ester)
1250-1020StrongC-O stretch (ester)
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
2165[M]⁺ (Molecular Ion)
17195[M - OCH₂CH₃]⁺
160100[M - C₄H₉ + H]⁺
14340[M - COOCH₂CH₃]⁺
11555[C₆H₇O₂]⁺
8880[C₄H₈O₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 scans.

  • Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.[2]

  • Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean NaCl plates was first recorded.

    • The sample was then placed in the beam path, and the spectrum was acquired over a range of 4000 to 400 cm⁻¹.[3]

    • Multiple scans (e.g., 16-32) were averaged to improve the signal-to-noise ratio.[3]

  • Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.

  • Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.

  • Ionization: The sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole or magnetic sector mass analyzer.[4]

  • Detection: An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for characterizing this compound is depicted below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Final Characterization Sample This compound (Neat Liquid) NMR_Prep Dissolve in CDCl3 (+ TMS) Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat) Sample->IR_Prep MS_Prep Dilute for Injection Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR_Acq->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR_Acq->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS_Acq->MS_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

Diethyl sec-butylmalonate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and detailed handling precautions for diethyl sec-butylmalonate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and the necessary safety measures for laboratory use.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 83-27-2[2][3][4][5]
Molecular Formula C₁₁H₂₀O₄[5]
Molecular Weight 216.27 g/mol [5]
Appearance Colorless liquid/oil[1][3]
Odor Odorless / No information available[1][6][7]
Boiling Point 110 - 114 °C at 18 mmHg[1][3]
Density 0.98 g/cm³[3]
Water Solubility Insoluble[1]
log Pow (n-butyl isomer) 3.4[7]

Hazard Identification and Classification

While most safety data sheets for this compound indicate it is not classified as a hazardous substance, data for structurally related isomers like diethyl n-butylmalonate suggest precautionary measures are warranted.[1][8] The GHS classification for the n-butyl isomer is provided below for reference.

Hazard ClassificationGHS InformationSource
Physical Hazards H227: Combustible liquid[6][7]
Health Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9]
Signal Word Warning[6][9]
Pictogram GHS07 (Exclamation Mark)[9]

Experimental Protocol for Safe Handling

Adherence to strict laboratory protocols is essential to minimize risk.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][10][11] A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to minimize vapor inhalation.[8][10]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible in the immediate work area.[10]

Appropriate PPE is mandatory to prevent direct contact with the substance.

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][7]
Skin Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.A lab coat or other protective clothing to prevent skin exposure.[2][7]
Respiratory Protection Not typically required with adequate engineering controls. If ventilation is insufficient or in case of a large release, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[7][10]
  • Handling: Avoid contact with skin and eyes.[2][8][11] Do not breathe vapors or mist.[2][6] Keep the substance away from heat, sparks, open flames, and other ignition sources.[2][7][10] Use non-sparking tools to prevent ignition.[2] Wash hands thoroughly after handling.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6][7][10] Store away from incompatible materials, which include acids, bases, reducing agents, and strong oxidants.[7][10][12]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & Protocol eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls ppe Don Appropriate PPE eng_controls->ppe dispense Dispense Chemical (in fume hood, away from ignition sources) ppe->dispense experiment Perform Experimental Work dispense->experiment decon Decontaminate Work Area & Glassware experiment->decon waste Dispose of Waste per Regulations decon->waste doff_ppe Doff & Dispose of PPE waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

A logical workflow for the safe handling of this compound.

Emergency Procedures

A clear and immediate response is critical in the event of an emergency.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7][9] Seek medical attention.[6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6][7]

  • Inhalation: Remove the individual from exposure and move to fresh air.[6][7][9]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting.[6][9] Get medical attention.[6][7][9]

  • Containment: Immediately remove all sources of ignition.[2][7][10] Ensure adequate ventilation.[2]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[7][10] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2][7][10]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][10][13]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6][7][9] Water mist can be used to cool closed containers.[6][7]

  • Protective Measures: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Emergency_Response_Workflow cluster_spill Accidental Spill cluster_exposure Personal Exposure cluster_fire Fire emergency Emergency Occurs spill Isolate Area Remove Ignition Sources emergency->spill Spill exposure_type Identify Exposure Route emergency->exposure_type Exposure fire Evacuate Area Activate Alarm emergency->fire Fire absorb Absorb with Inert Material spill->absorb collect Collect in Sealed Container for Disposal absorb->collect skin Skin: Wash with Soap & Water exposure_type->skin eyes Eyes: Flush with Water (15 min) exposure_type->eyes inhalation Inhalation: Move to Fresh Air exposure_type->inhalation seek_medical Seek Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical extinguish Use Appropriate Extinguisher (CO₂, Dry Chemical, Foam) fire->extinguish cool Cool Containers with Water Spray extinguish->cool

A workflow diagram for emergency response procedures.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[7] Data for related compounds is provided for context but should be interpreted with caution.

Data TypeValueSpecies / ConditionsSource
Acute Toxicity (Oral LD50) 14,900 µL/kgRat (for Diethyl Malonate)[14]
Acute Toxicity (Oral LD50) 6,400 mg/kgMouse (for Diethyl Malonate)[14]
Skin Irritation Mild (500 mg/24H)Rabbit (for Diethyl Malonate)[14]
Ecotoxicity No specific data available. Do not empty into drains.-[7]
Persistence/Degradability No information available.-[7]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[10] Contaminated packaging should be treated and disposed of in the same manner as the unused product.[10]

References

Physical properties of Diethyl sec-butylmalonate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of diethyl sec-butylmalonate, specifically its boiling point and density. The information herein is compiled for use by professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, purification, and use in synthetic chemistry. The boiling point is a key indicator of volatility and is essential for purification by distillation, while density is important for mass-to-volume conversions and reaction stoichiometry.

Data Summary

The quantitative data for the physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point 110-114 °Cat 18 mmHg
Density 0.980 g/mLNot specified
0.98 g/cm³Not specified

Experimental Protocols

Accurate determination of physical properties relies on precise and reproducible experimental methods. The following sections detail standardized protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is often employed.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample test tube

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample is placed in the sample test tube.

  • The thermometer is positioned in the test tube with the bulb fully immersed in the liquid.

  • The sealed-end capillary tube is inverted and placed into the sample.

  • The apparatus is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves the use of a pycnometer or, for less stringent accuracy, a graduated cylinder and a balance.

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature of the liquid should be recorded as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination a1 Sample Preparation a2 Apparatus Setup (Thiele Tube) a1->a2 a3 Heating and Observation a2->a3 a4 Cooling and Measurement a3->a4 a5 Record Boiling Point a4->a5 end End a5->end b1 Weigh Empty Container b2 Add Known Volume of Sample b1->b2 b3 Weigh Filled Container b2->b3 b4 Calculate Mass of Sample b3->b4 b5 Calculate Density (Mass/Volume) b4->b5 b5->end start Start start->a1 start->b1

Caption: Workflow for determining boiling point and density.

An In-depth Technical Guide to the Solubility of Diethyl sec-butylmalonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl sec-butylmalonate in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical industry for the development of new therapeutic agents. This document presents available solubility data, details experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.

Core Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, an ester, possesses a moderate polarity. The two ester groups contribute to its polar character, while the sec-butyl and ethyl groups provide a nonpolar, hydrophobic nature. This molecular structure results in good solubility in many common organic solvents and limited solubility in water.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. The following tables summarize the available quantitative and qualitative data for this compound and the closely related diethyl butylmalonate.

Table 1: Solubility of this compound

SolventFormulaSolubilityTemperatureNotes / Conditions
ChloroformCHCl₃Slightly SolubleNot Specified
MethanolCH₃OHSparingly Soluble[1]Not Specified

Table 2: Solubility of Diethyl butylmalonate

SolventFormulaSolubilityTemperatureNotes / Conditions
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[2][3]Not SpecifiedUltrasonic assistance may be required.[2]
WaterH₂O330 mg/L[2][3][4]20 °CInsoluble for most practical applications.[2]
EthanolC₂H₅OHSoluble[2]Not Specified
Diethyl Ether(C₂H₅)₂OSoluble[2]Not Specified
10% DMSO / 90% Corn OilMixture≥ 2.5 mg/mL[2]Not Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMixture≥ 2.5 mg/mL[2]Not Specified

For related compounds such as dimethyl n-butylmalonate and diethyl ethylmalonate, good solubility is reported in methanol, ethanol, ether, acetone, and chloroform.[2]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid solute like this compound in an organic solvent. These methods can be adapted for qualitative, semi-quantitative, and quantitative assessments.

Materials and Equipment
  • This compound

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Glass vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes (various volumes)

  • Constant temperature bath (optional, for temperature-controlled studies)

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

I. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Procedure:

  • Preparation: Add 1 mL of the selected organic solvent to a clean, dry vial.

  • Solute Addition: Add approximately 10 mg of this compound to the solvent.

  • Mixing: Cap the vial and vortex or agitate vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution appears cloudy, or a separate layer of the solute remains.

    • Insoluble: The solute does not dissolve and remains as a distinct phase.

  • Documentation: Record the observations for each solvent tested and note the ambient temperature.

II. Semi-Quantitative Solubility Assessment (Titration Method)

This method provides an estimation of the solubility in terms of mass or volume per unit volume of solvent.

Procedure:

  • Initial Setup: Add a precisely measured volume (e.g., 1.0 mL) of the solvent to a vial.

  • Titration: Add small, known volumes (e.g., 10 µL) of this compound to the solvent. After each addition, cap the vial and vortex until the solute is fully dissolved.

  • Saturation Point: Continue adding the solute until the solution becomes saturated, which is indicated by persistent cloudiness or the formation of a second phase that does not disappear with further mixing.

  • Calculation: Record the total volume of this compound added before saturation was reached. Calculate the solubility in terms of volume/volume (v/v). This can be converted to mass/volume (e.g., mg/mL) using the density of this compound.

  • Temperature Control: For more precise measurements, perform the entire procedure in a constant temperature water bath to control for temperature fluctuations that can affect solubility.

III. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of a compound in a solvent at a specific temperature.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature bath and a magnetic stirrer or orbital shaker are recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any undissolved microparticles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Analysis: Dilute the filtered, saturated solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC or GC.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Equilibrium Method) start Define Compound and Solvents prepare_materials Prepare Materials: - this compound - Organic Solvents - Glassware start->prepare_materials qual_add Add ~10mg Compound to 1mL Solvent prepare_materials->qual_add qual_mix Vortex/Agitate qual_add->qual_mix qual_observe Visual Observation qual_mix->qual_observe qual_result Classify: Soluble, Partially Soluble, Insoluble qual_observe->qual_result quant_add Add Excess Compound to Known Volume of Solvent qual_result->quant_add Proceed for Quantitative Analysis quant_equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) quant_add->quant_equilibrate quant_separate Phase Separation (Settling) quant_equilibrate->quant_separate quant_filter Collect and Filter Supernatant quant_separate->quant_filter quant_analyze Analyze Concentration (HPLC/GC) quant_filter->quant_analyze quant_calculate Calculate Solubility (e.g., mg/mL) quant_analyze->quant_calculate quant_result Final Solubility Data quant_calculate->quant_result

A generalized workflow for solubility determination.

References

Reactivity of the Alpha-Hydrogen in Diethyl sec-Butylmalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-hydrogen in diethyl sec-butylmalonate, a mono-substituted derivative of diethyl malonate. The acidity of this specific proton is fundamental to the utility of this compound as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds. This document will delve into the physicochemical properties that govern the reactivity of the alpha-hydrogen, present detailed experimental protocols for its deprotonation and subsequent alkylation, and provide quantitative data where available. The information is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, primarily due to the notable acidity of the alpha-hydrogens situated on the methylene carbon flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a resonance-stabilized enolate, a potent carbon nucleophile. This compound, a mono-alkylated analogue, retains a single acidic alpha-hydrogen, the reactivity of which is critical for further functionalization. Understanding the factors influencing the acidity and reactivity of this remaining alpha-hydrogen is paramount for its effective application in the synthesis of more complex molecules.

Physicochemical Properties and Acidity of the Alpha-Hydrogen

The reactivity of the alpha-hydrogen in this compound is intrinsically linked to its acidity, which is quantified by its pKa value. While the pKa of the parent diethyl malonate is approximately 13, allowing for facile deprotonation by moderately strong bases like sodium ethoxide, the introduction of an alkyl substituent, such as a sec-butyl group, alters the electronic and steric environment of the remaining alpha-hydrogen.[1]

Despite this reduced acidity, the alpha-hydrogen of this compound remains sufficiently acidic to be removed by a strong base, such as sodium ethoxide, to form the corresponding enolate. This enolate is stabilized by resonance, with the negative charge delocalized over the alpha-carbon and the two carbonyl oxygen atoms.

Table 1: Physicochemical and Acidity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (in DMSO)Predicted pKa (n-butyl derivative)
Diethyl MalonateC₇H₁₂O₄160.1716.4[3]-
This compoundC₁₁H₂₀O₄216.27Not Experimentally Determined13.47 ± 0.46

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, which involves the deprotonation of diethyl malonate and subsequent alkylation. This procedure demonstrates the reactivity of the alpha-hydrogen in the parent compound, leading to the formation of the title compound.

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Diethyl malonate

  • sec-Butyl bromide

  • Sodium metal

  • Absolute ethanol

  • Water

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask (2-liter, three-necked)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Vigreux column (18-inch)

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 700 mL of absolute ethanol. Carefully add 32.2 g (1.4 gram-atoms) of clean sodium pieces to the ethanol. The reaction is exothermic and may require external cooling to control the rate of reaction.

  • Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled, add 250 g (1.56 moles) of diethyl malonate in a steady stream with stirring.

  • Alkylation: To the resulting clear solution, add 210 g (1.53 moles) of sec-butyl bromide through a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours until the solution is neutral to moist litmus paper.

  • Work-up: Arrange the apparatus for distillation and remove the excess ethanol. To the residue, add 200 mL of water and shake the mixture thoroughly. Allow the layers to separate and collect the upper ester layer.

  • Purification: Purify the crude this compound by vacuum distillation using an 18-inch Vigreux column. Collect the fraction boiling at 110–120°C at a pressure of 18–20 mm Hg.

Yield:

  • The reported yield of this compound is 274–278 g, which corresponds to an 83–84% yield based on sec-butyl bromide.

Data Presentation

Quantitative Data Summary

Table 2: Synthesis of this compound - Reactants and Yield

ReactantMolar Mass ( g/mol )Amount (g)MolesYield (%)
Diethyl Malonate160.172501.56-
sec-Butyl Bromide137.022101.5383-84
Sodium22.9932.21.4-
This compound216.27274-2781.27-1.2983-84
Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet4HOCH₂ CH₃
~3.3Doublet1Hα-H
~2.0Multiplet1HCH(CH₃)CH₂CH₃
~1.4Multiplet2HCH(CH₃)CH₂ CH₃
~1.2Triplet6HOCH₂CH₃
~0.9Triplet3HCH(CH₃)CH₂CH₃
~0.8Doublet3HCH(CH₃ )CH₂CH₃

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1150StrongC-O stretch (ester)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Product This compound Enolate->Product SN2 Alkylation Base Sodium Ethoxide (Base) Base->Enolate Alkyl_Halide sec-Butyl Bromide (Alkylating Agent) Alkyl_Halide->Product Side_Product Sodium Bromide Product->Side_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Prepare Sodium Ethoxide Solution Add_DEM Add Diethyl Malonate to form Enolate Start->Add_DEM Add_Alkyl_Halide Add sec-Butyl Bromide Add_DEM->Add_Alkyl_Halide Reflux Reflux Reaction Mixture Add_Alkyl_Halide->Reflux Workup Work-up: Ethanol Removal and Water Wash Reflux->Workup Purification Purification: Vacuum Distillation Workup->Purification End End: Isolate Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The alpha-hydrogen of this compound, while less acidic than those of the parent diethyl malonate, remains a key site of reactivity. Its deprotonation by a suitable base yields a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions. The steric bulk of the sec-butyl group can influence the kinetics of these reactions. The provided experimental protocol for the synthesis of this compound serves as a practical illustration of the principles discussed. This guide offers valuable data and methodologies for researchers and professionals engaged in the synthesis of complex organic molecules, where the controlled functionalization of malonic ester derivatives is a critical step.

References

Diethyl sec-butylmalonate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate is a substituted dialkyl malonate that serves as a critical precursor and building block in organic synthesis. Its structure, featuring a reactive alpha-carbon flanked by two ester groups and substituted with a sec-butyl group, makes it a versatile intermediate for the formation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of pharmaceutical compounds such as barbiturates. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, application in synthetic procedures, and for predicting its behavior in various chemical environments.

PropertyValue
CAS Number 83-27-2[1][2]
Molecular Formula C₁₁H₂₀O₄[2]
Molecular Weight 216.28 g/mol [2]
IUPAC Name diethyl 2-butan-2-ylpropanedioate
Synonyms Diethyl (1-methylpropyl)malonate, sec-Butylmalonic acid diethyl ester[3]
Appearance Oily liquid
Boiling Point 110-114 °C at 18 mmHg[4]
Density 0.980 g/cm³[4]
Solubility Soluble in chloroform (slightly) and methanol (sparingly).
pKa (of α-hydrogen) ~13 (estimated, similar to diethyl malonate)

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. Below is a summary of expected and reported spectroscopic data.

Spectroscopy Type Data
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the ethyl and sec-butyl groups. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl ester groups. The sec-butyl group will show a triplet for its terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton attached to the alpha-carbon. The alpha-proton itself will appear as a doublet. A representative ¹H NMR spectrum is available on ChemicalBook.[1]
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, the carbons of the two ethyl groups, and the four unique carbons of the sec-butyl group. A representative ¹³C NMR spectrum can be found on ChemicalBook.[5]
Infrared (IR) The IR spectrum is dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester groups. Strong C-O stretching bands are expected in the 1250-1000 cm⁻¹ region. The C-H stretching of the alkane portions of the molecule will appear as strong bands in the 2970-2850 cm⁻¹ range.[6]
Mass Spectrometry (MS) The electron ionization mass spectrum of this compound is available in the NIST WebBook.[7] For the isomeric diethyl n-butylmalonate, major fragments are observed at m/z 171 (loss of an ethoxy group) and m/z 160 (loss of an ethyl radical followed by loss of an ethoxy radical).[8] Similar fragmentation patterns involving the loss of the ester and alkyl functionalities can be expected for the sec-butyl isomer. A representative mass spectrum is available on ChemicalBook.[9]

Synthesis of this compound

The most common method for the synthesis of this compound is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a sec-butyl halide.

Reaction Workflow

G Synthesis of this compound cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation (Sₙ2) cluster_2 Workup and Purification Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate This compound This compound Enolate->this compound Nucleophilic Attack Reaction Mixture Reaction Mixture sec-Butyl Bromide sec-Butyl Bromide sec-Butyl Bromide->this compound Extraction Extraction Reaction Mixture->Extraction Distillation Distillation Extraction->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for malonic ester synthesis.[10]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • sec-Butyl bromide

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • 2-L three-necked round-bottom flask

  • Reflux condenser with a calcium chloride tube

  • Mercury-sealed mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Sodium Ethoxide Formation: In a 2-L three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram-atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Diethyl Malonate: Heat the sodium ethoxide solution using a steam cone or heating mantle. With stirring, add 250 g (1.56 moles) of diethyl malonate in a steady stream through the dropping funnel.

  • Alkylation: After the addition of diethyl malonate is complete, add 210 g (1.53 moles) of sec-butyl bromide through the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: Once the addition of sec-butyl bromide is complete, continue to stir and reflux the mixture for 48 hours.

  • Workup:

    • After the reflux period, arrange the apparatus for distillation and remove the ethanol.

    • Treat the residue with 200 mL of water and transfer the mixture to a separatory funnel.

    • Separate the upper ester layer from the aqueous layer.

  • Purification:

    • Dry the crude ester layer with anhydrous magnesium sulfate or sodium sulfate.

    • Purify the this compound by vacuum distillation. Collect the fraction boiling at 110–120 °C / 18–20 mmHg.

Yield:

  • The expected yield is approximately 274–278 g (83–84%).

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophile after deprotonation of the alpha-carbon. This allows for further functionalization, making it a valuable intermediate in the synthesis of various target molecules.

Synthesis of Barbiturates

A significant application of substituted malonic esters, including this compound, is in the synthesis of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of the dialkyl malonate with urea in the presence of a strong base.

G General Synthesis of Barbiturates This compound This compound Condensation Condensation This compound->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Base Barbiturate Ring Barbiturate Ring Condensation->Barbiturate Ring Acidification Acidification Barbiturate Ring->Acidification Final Product Butabarbital Acidification->Final Product

Caption: Condensation of this compound and urea to form a barbiturate.

Experimental Protocol: General Barbiturate Synthesis

This protocol outlines the general procedure for the condensation of a substituted diethyl malonate with urea.

Materials:

  • Substituted diethyl malonate (e.g., this compound)

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Oil bath or heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Prepare Sodium Ethoxide: In a round-bottom flask, dissolve an appropriate amount of sodium metal in absolute ethanol to create a sodium ethoxide solution.

  • Add Reagents: To the sodium ethoxide solution, add a stoichiometric equivalent of the substituted diethyl malonate. Then, add a solution of dry urea dissolved in hot absolute ethanol.

  • Condensation Reaction: Heat the mixture to reflux for several hours (typically 7 hours) using an oil bath heated to around 110 °C. A white solid, the sodium salt of the barbiturate, should precipitate.

  • Workup:

    • After the reaction is complete, add hot water to dissolve the solid.

    • Acidify the solution with concentrated hydrochloric acid until it is acidic.

  • Isolation and Purification:

    • Cool the acidic solution in an ice bath to crystallize the barbituric acid derivative.

    • Collect the product by filtration using a Büchner funnel, wash with cold water, and dry in an oven.

Yield:

  • Yields for this type of reaction are typically in the range of 72-78%.

Hydrolysis and Decarboxylation

This compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 3-methylpentanoic acid. This represents a classic application of the malonic ester synthesis for the preparation of substituted acetic acids.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is well-established, particularly in the malonic ester synthesis for the creation of carbon-carbon bonds and in the production of pharmaceutically relevant compounds like barbiturates. The straightforward synthesis of this compound, coupled with the reactivity of its alpha-proton, ensures its continued importance for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for the effective application of this key synthetic precursor.

References

Methodological & Application

Application Notes and Protocols: Malonic Ester Synthesis of 3-Methylpentanoic Acid via Diethyl sec-Butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a highly versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This synthetic route is valued for its efficiency in forming new carbon-carbon bonds, allowing for the extension of carbon chains and the introduction of various functionalities. The core of the synthesis involves the alkylation of diethyl malonate or a similar malonic ester. The process leverages the acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which facilitates deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[3][4] This enolate serves as a potent nucleophile that subsequently undergoes an SN2 reaction with an alkyl halide.[1][3] The resulting alkylated malonic ester can then be hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to yield the desired substituted carboxylic acid.[5][6]

This document provides detailed protocols for the malonic ester synthesis using diethyl malonate and sec-butyl bromide to produce diethyl sec-butylmalonate, which is a key intermediate. This intermediate is then hydrolyzed and decarboxylated to yield 3-methylpentanoic acid. Substituted carboxylic acids and their derivatives, such as those derived from sec-butylmalonic acid, are valuable building blocks and intermediates in the pharmaceutical industry for the synthesis of more complex molecules, including drug candidates.[][8][9]

Overall Reaction Scheme

The multi-step synthesis transforms diethyl malonate into 3-methylpentanoic acid through the formation of a key dialkylmalonate intermediate.

G cluster_0 cluster_1 cluster_2 cluster_3 A Diethyl Malonate C This compound A->C 1. NaOEt, EtOH plus1 + B sec-Butyl Bromide D sec-Butylmalonic Acid C->D 2. KOH, H₂O / H₃O⁺ E 3-Methylpentanoic Acid D->E 3. Heat (Δ) plus2 + CO₂

Caption: Overall reaction scheme for the synthesis of 3-methylpentanoic acid.

Experimental Protocols & Data

The synthesis is presented in three main stages: alkylation, saponification (hydrolysis), and decarboxylation.

Stage 1: Synthesis of this compound

This stage involves the formation of a sodium ethoxide base followed by the SN2 alkylation of diethyl malonate with sec-butyl bromide.[10]

Protocol:

  • Apparatus Setup: Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.[3]

  • Sodium Ethoxide Formation: Add 700 mL of absolute ethanol to the flask. Carefully add 35.7 g (1.55 gram atoms) of clean sodium metal in small pieces through the condenser. If the reaction becomes too vigorous, cool the flask with a water bath.[3][11]

  • Addition of Diethyl Malonate: Once all the sodium has dissolved, add 250 g (1.56 moles) of diethyl malonate in a steady stream while stirring.[10]

  • Alkylation: From the dropping funnel, add 210 g (1.53 moles) of sec-butyl bromide at a rate sufficient to maintain a gentle reflux from the heat of the reaction.[10]

  • Reaction Completion: After the addition is complete, stir and heat the mixture under reflux for approximately 48 hours or until the solution is neutral to moist litmus paper.[10][11]

  • Work-up and Isolation:

    • Replace the reflux condenser with a downward condenser and distill off the majority of the ethanol.[10]

    • To the cooled residue, add 200 mL of water and shake thoroughly.[10]

    • Separate the upper ester layer from the aqueous layer.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 110–120 °C at 18–20 mm Hg.[10]

Table 1: Reagents and Conditions for this compound Synthesis

Parameter Value Reference
Sodium 35.7 g (1.55 mol) [10]
Absolute Ethanol 700 mL [3]
Diethyl Malonate 250 g (1.56 mol) [10]
sec-Butyl Bromide 210 g (1.53 mol) [10]
Reflux Time 48 hours [10]
Boiling Point 110–120 °C / 18–20 mm Hg [10]

| Yield | 274–278 g |[10] |

Stage 2: Saponification to sec-Butylmalonic Acid

The synthesized this compound is hydrolyzed under basic conditions to form the dicarboxylate salt, which is then acidified.

Protocol:

  • Apparatus Setup: In a 2-liter, three-necked, round-bottomed flask equipped with a stirrer, dissolve 250 g of technical potassium hydroxide in 200 mL of water. Place the flask on a steam cone.[10]

  • Hydrolysis: To the hot KOH solution, add 250 g (1.16 moles) of this compound in a steady stream with vigorous stirring. A tube connected to a vacuum line can help remove the ethanol byproduct.[10]

  • Reaction Completion: Continue to stir and heat the mixture for 5 hours.[10]

  • Acidification and Extraction:

    • Transfer the flask contents to a beaker and cool in an ice bath.

    • Carefully acidify the mixture with 400 mL of concentrated hydrochloric acid until it is acidic to Congo red indicator paper.[10]

    • Transfer the acidified solution to a separatory funnel and extract the sec-butylmalonic acid with three 200 mL portions of ether.[10]

    • Combine the ether extracts and dry over anhydrous calcium chloride overnight.

  • Isolation: Decant the ether solution and remove the ether by evaporation to yield crude sec-butylmalonic acid. This product is often used in the next step without further purification.

Table 2: Reagents and Conditions for Saponification

Parameter Value Reference
This compound 250 g (1.16 mol) [10]
Potassium Hydroxide 250 g [10]
Water 200 mL [10]
Concentrated HCl ~400 mL [10]
Reaction Time 5 hours [10]

| Melting Point (sec-Butylmalonic acid) | 102-105 °C |[] |

Stage 3: Decarboxylation to 3-Methylpentanoic Acid

The final step involves the thermal decarboxylation of sec-butylmalonic acid, a characteristic reaction of malonic acids, to produce the target carboxylic acid.[6]

Protocol:

  • Apparatus Setup: Place the crude sec-butylmalonic acid from Stage 2 into a round-bottomed flask suitable for distillation.

  • Decarboxylation: Heat the flask in an oil bath. The temperature is gradually raised, and vigorous evolution of carbon dioxide will be observed.[12] For similar malonic acids, heating to around 130-150 °C is effective.[10] Continue heating until the gas evolution ceases.

  • Purification: The resulting crude 3-methylpentanoic acid can be purified by distillation.

Table 3: Conditions and Product Characterization

Parameter Value Reference
Decarboxylation Temperature ~130-150 °C [10]
Boiling Point (3-Methylpentanoic Acid) 195-197 °C Not directly found, typical for this size.

| Density (3-Methylpentanoic Acid) | ~0.925 g/mL | Not directly found, typical for this size. |

Visualized Workflows and Mechanisms

Experimental Workflow

This diagram outlines the complete procedural flow from starting materials to the final purified product.

G cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: Decarboxylation a Prepare NaOEt in EtOH b Add Diethyl Malonate a->b c Add sec-Butyl Bromide b->c d Reflux for 48h c->d e Distill off EtOH d->e f Aqueous Work-up e->f g Vacuum Distillation f->g h Isolate this compound g->h i Hydrolyze with hot KOH h->i Proceed with product j Acidify with HCl i->j k Ether Extraction j->k l Dry and Evaporate k->l m Isolate sec-Butylmalonic Acid l->m n Heat crude acid (Δ) m->n Proceed with product o Collect CO₂ off-gas n->o p Distill Product n->p q Isolate 3-Methylpentanoic Acid p->q

Caption: Experimental workflow for the three-stage synthesis.

Reaction Mechanism

The mechanism involves enolate formation, nucleophilic attack, ester hydrolysis, and a cyclic transition state for decarboxylation.

G cluster_1 cluster_2 cluster_3 A Diethyl Malonate + NaOEt B Enolate Intermediate A->B Deprotonation C This compound B->C SN2 Attack on sec-Butyl Bromide D This compound + KOH / H₃O⁺ E sec-Butylmalonic Acid D->E Ester Hydrolysis (x2) F sec-Butylmalonic Acid G 6-Membered Cyclic Transition State F->G Heat (Δ) H Enol Intermediate G->H - CO₂ I 3-Methylpentanoic Acid H->I Tautomerization

Caption: Key mechanistic steps of the malonic ester synthesis.

References

Application Notes and Protocols for the Synthesis of Barbiturates from Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-sec-butyl-5-ethylbarbituric acid (a common barbiturate) starting from diethyl sec-butylmalonate. The synthesis is a classic example of the malonic ester synthesis pathway, a fundamental method in medicinal chemistry for creating a wide range of pharmacologically active compounds.

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] The pharmacological properties of these compounds are largely determined by the nature of the substituent groups at the 5-position of the pyrimidine ring.[1][2] The synthesis process generally involves two key stages: the sequential alkylation of a malonic ester to introduce the desired substituents, followed by a condensation reaction with urea to form the heterocyclic barbiturate ring.[1][3]

This document outlines the necessary steps, from the alkylation of this compound to the final condensation and cyclization, to yield a 5,5-disubstituted barbiturate.

Overall Synthesis Pathway

The synthesis of a 5,5-disubstituted barbiturate from this compound is a two-stage process. Since this compound is a mono-substituted malonic ester, a second alkyl group must be introduced before the final ring-forming condensation with urea. This protocol will describe the addition of an ethyl group, a common step in the synthesis of several barbiturate drugs.

  • Stage 1: Ethylation of this compound: The first stage involves the deprotonation of this compound with a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, reacting with an ethyl halide (e.g., ethyl bromide) in an S(_N)2 reaction to yield diethyl sec-butylethylmalonate.[4]

  • Stage 2: Condensation and Cyclization with Urea: The resulting disubstituted malonic ester, diethyl sec-butylethylmalonate, undergoes a condensation reaction with urea in the presence of a strong base.[3][5] This is a twofold nucleophilic acyl substitution reaction where the deprotonated urea attacks the carbonyl carbons of the ester groups, leading to the elimination of two molecules of ethanol and the formation of the barbiturate ring.[1]

G cluster_0 Stage 1: Ethylation cluster_1 Stage 2: Condensation & Cyclization This compound This compound Base (NaOEt) Base (NaOEt) This compound->Base (NaOEt) 1. Deprotonation Ethyl Halide (Et-X) Ethyl Halide (Et-X) Base (NaOEt)->Ethyl Halide (Et-X) 2. Nucleophilic Substitution Diethyl sec-butylethylmalonate Diethyl sec-butylethylmalonate Ethyl Halide (Et-X)->Diethyl sec-butylethylmalonate Condensation Condensation Diethyl sec-butylethylmalonate->Condensation Urea Urea Urea->Condensation Acidification (HCl) Acidification (HCl) Condensation->Acidification (HCl) Work-up 5-sec-butyl-5-ethylbarbituric acid 5-sec-butyl-5-ethylbarbituric acid Acidification (HCl)->5-sec-butyl-5-ethylbarbituric acid

Figure 1: General workflow for the synthesis of a 5,5-disubstituted barbiturate from a mono-substituted malonic ester.

Experimental Protocols

Protocol 1: Synthesis of Diethyl sec-butylethylmalonate (Stage 1)

This protocol is adapted from established methods for the alkylation of malonic esters.

Materials:

  • This compound

  • Absolute ethanol

  • Sodium metal

  • Ethyl bromide (or ethyl iodide)

  • Distilled water

  • Ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare the sodium ethoxide solution. This reaction is exothermic and should be conducted with caution in an inert atmosphere.

  • Deprotonation: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring. The temperature may be maintained at approximately 50°C.[6]

  • Alkylation: After the addition of the malonic ester is complete, add ethyl bromide dropwise through the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition of ethyl bromide, continue to reflux the mixture with stirring for 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the ethanol by distillation.

    • Add water to the residue to dissolve the sodium bromide byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sulfate.

    • Filter off the drying agent and remove the ether by distillation.

    • The crude diethyl sec-butylethylmalonate can be purified by vacuum distillation.

Protocol 2: Synthesis of 5-sec-butyl-5-ethylbarbituric Acid (Stage 2)

This protocol describes the condensation of the disubstituted malonic ester with urea.[1][7][8]

Materials:

  • Diethyl sec-butylethylmalonate

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Apparatus:

  • Round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Oil bath or heating mantle

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving finely cut sodium metal in absolute ethanol under a reflux condenser protected by a calcium chloride tube.[7][8]

  • Addition of Reactants: To the sodium ethoxide solution, add the diethyl sec-butylethylmalonate. Separately, dissolve dry urea in hot (approx. 70°C) absolute ethanol and add this solution to the flask.[7][8]

  • Condensation Reaction: Shake the mixture well and reflux for approximately 7 hours using an oil bath heated to about 110°C. A white solid, the sodium salt of the barbiturate, should precipitate during the reaction.[7][8]

  • Work-up and Isolation:

    • After the reflux is complete, add hot water (approx. 50°C) to the reaction mixture to dissolve the precipitated salt.[7][8]

    • Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will protonate the salt and precipitate the crude barbiturate.[5][8]

    • Cool the mixture in an ice bath to maximize crystallization.[7]

    • Collect the white product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C.[7][8]

    • The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.[9]

Data Presentation

The following tables summarize the typical molar quantities and reaction conditions for the synthesis.

Table 1: Reactant and Condition Summary for Stage 1 (Ethylation)

Parameter Value Notes
This compound 1.0 mol equivalent Starting material
Sodium 1.05 mol equivalent To form sodium ethoxide
Absolute Ethanol Sufficient to dissolve Solvent
Ethyl Bromide 1.1 mol equivalent Alkylating agent
Reflux Time 2 - 3 hours For reaction completion

| Temperature | ~78°C (Ethanol reflux) | Reaction temperature |

Table 2: Reactant and Condition Summary for Stage 2 (Condensation)

Parameter Value Notes
Diethyl sec-butylethylmalonate 1.0 mol equivalent Disubstituted ester
Urea 1.2 mol equivalent Nitrogen source for ring
Sodium 2.1 mol equivalent To form sodium ethoxide base
Absolute Ethanol Sufficient to dissolve Solvent
Reflux Time ~7 hours For condensation & cyclization
Temperature ~110°C Reaction temperature

| Expected Yield | 70-80% | Varies based on conditions[7][8] |

Reaction Mechanism

The core of the barbiturate synthesis is the base-catalyzed condensation and cyclization between the disubstituted malonic ester and urea. The mechanism is a twofold nucleophilic acyl substitution.

G Start Disubstituted Malonic Ester + Urea Step1 Deprotonation of Urea by NaOEt Start->Step1 Step2 Nucleophilic attack by Urea anion on Ester C=O Step1->Step2 Step3 Formation of Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Ethoxide (-OEt) Step3->Step4 Step5 Amide-Ester Intermediate Step4->Step5 Step6 Intramolecular Nucleophilic Attack Step5->Step6 Step7 Cyclic Tetrahedral Intermediate Step6->Step7 Step8 Elimination of Second Ethoxide Step7->Step8 Step9 Barbiturate Anion (Sodium Salt) Step8->Step9 End 5,5-Disubstituted Barbituric Acid Step9->End Protonation (Acid Work-up)

Figure 2: Logical workflow of the condensation reaction mechanism.

Safety and Handling

  • Sodium Metal: Reacts violently with water and is flammable. It should be handled under an inert liquid (like mineral oil) and cut into small pieces before use. All glassware must be scrupulously dry.[9]

  • Sodium Ethoxide: A strong base and corrosive. Avoid contact with skin and eyes. The preparation from sodium and ethanol is highly exothermic and produces flammable hydrogen gas.

  • Ethyl Bromide: A toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • General Precautions: All procedures should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place. A thorough risk assessment should be conducted before beginning any chemical synthesis.[7]

References

Application Notes and Protocols: Diethyl sec-Butylmalonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate is a valuable diester in organic synthesis, serving as a key building block for the introduction of a sec-butyl group into various molecular scaffolds. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, facilitates deprotonation and subsequent nucleophilic reactions, making it a versatile precursor for the synthesis of a range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally important heterocyclic systems, with a primary focus on barbiturates.

I. Synthesis of Barbiturates: The Case of Secobarbital

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[1] The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the barbiturate ring. This compound is a crucial intermediate in the synthesis of several barbiturates, including secobarbital, a short-acting sedative-hypnotic.

The synthesis of barbiturates from substituted malonic esters is a classic example of condensation chemistry to form a heterocyclic ring.[1] The general pathway involves two main stages: the alkylation of a malonic ester to introduce the desired substituents, followed by a cyclocondensation reaction with urea.[1]

General Reaction Pathway

The synthesis of a 5,5-disubstituted barbiturate from a disubstituted diethyl malonate and urea proceeds via a twofold nucleophilic acyl substitution. A strong base, such as sodium ethoxide, deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonic ester, leading to the formation of the heterocyclic ring with the elimination of two molecules of ethanol.[1]

cluster_conditions Reaction Conditions reagents Diethyl sec-butylallylmalonate + Urea intermediate Cyclization Intermediate reagents->intermediate Condensation base Sodium Ethoxide (Base) product Secobarbital intermediate->product Dehydration start This compound product1 5-sec-Butylbarbituric Acid start->product1 Condensation product2 5-sec-Butyl-2-thiobarbituric Acid start->product2 Condensation reagent1 Urea reagent2 Thiourea start This compound intermediate Knoevenagel Adduct start->intermediate Nucleophilic Addition reagent Salicylaldehyde catalyst Base Catalyst (e.g., Piperidine) product 3-(1-ethoxycarbonyl-2-methylbutyl)coumarin intermediate->product Intramolecular Cyclization & Dehydration

References

Application Notes and Protocols for Diethyl sec-butylmalonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl sec-butylmalonate as a key intermediate in the synthesis of medicinally important compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in a laboratory setting.

Introduction

This compound is a disubstituted malonic ester that serves as a versatile building block in organic synthesis. Its structure allows for the introduction of a sec-butyl group, which can be a critical pharmacophore in various drug molecules. The primary application of this compound in medicinal chemistry is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. Additionally, its structural motifs are found in other classes of therapeutic agents, highlighting its importance in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a sec-butyl halide. A detailed protocol is provided below, adapted from established procedures.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from diethyl malonate and sec-butyl bromide.

Materials:

  • Diethyl malonate

  • sec-Butyl bromide

  • Sodium metal

  • Absolute ethanol

  • Water

  • Anhydrous sodium sulfate

  • 2L three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram-atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and should be controlled by cooling if necessary. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add 250 g (1.56 moles) of diethyl malonate via the dropping funnel while stirring. After the addition is complete, add 210 g (1.53 moles) of sec-butyl bromide dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition of sec-butyl bromide, continue to reflux the mixture with stirring for 48 hours. After this period, arrange the apparatus for distillation and remove the excess ethanol. To the cooled residue, add 200 mL of water and transfer the mixture to a separatory funnel. Separate the upper ester layer.

  • Purification: Dry the crude this compound over anhydrous sodium sulfate. Filter and purify by vacuum distillation. Collect the fraction boiling at 110–120 °C at 18–20 mmHg.[2]

Quantitative Data for this compound Synthesis
ParameterValueReference
Yield 83-84%[2]
Boiling Point 110-120 °C / 18-20 mmHg[2]
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.28 g/mol

Application in the Synthesis of Barbiturates: Secobarbital

A primary application of this compound is in the synthesis of the short-acting barbiturate, secobarbital.[3] Secobarbital possesses sedative, hypnotic, and anticonvulsant properties.[4][5] The synthesis involves the condensation of a disubstituted malonic ester, in this case, diethyl allyl(sec-butyl)malonate, with urea.

Experimental Workflow for Secobarbital Synthesis

The synthesis of secobarbital from this compound is a two-step process involving an initial allylation followed by condensation with urea.

G cluster_0 Step 1: Allylation cluster_1 Step 2: Condensation with Urea This compound This compound Diethyl allyl(sec-butyl)malonate Diethyl allyl(sec-butyl)malonate This compound->Diethyl allyl(sec-butyl)malonate Intermediate Enolate This compound->Intermediate Enolate 1. Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Enolate Allyl Bromide Allyl Bromide Allyl Bromide->Diethyl allyl(sec-butyl)malonate Secobarbital Sodium Secobarbital Sodium Diethyl allyl(sec-butyl)malonate->Secobarbital Sodium Condensation Intermediate Enolate->Diethyl allyl(sec-butyl)malonate 2. Alkylation Urea Urea Urea->Secobarbital Sodium Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide ->Secobarbital Sodium Secobarbital Secobarbital Secobarbital Sodium->Secobarbital Protonation Acidification Acidification Acidification->Secobarbital

Synthetic workflow for Secobarbital.
Experimental Protocol: Synthesis of Secobarbital

This protocol outlines the synthesis of secobarbital from diethyl allyl(sec-butyl)malonate and urea.

Materials:

  • Diethyl allyl(sec-butyl)malonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Preparation of Diethyl allyl(sec-butyl)malonate: Following a similar procedure to the synthesis of this compound, deprotonate this compound with sodium ethoxide in absolute ethanol, followed by alkylation with allyl bromide. Purify the resulting diethyl allyl(sec-butyl)malonate by vacuum distillation.

  • Condensation Reaction: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving an appropriate amount of sodium in absolute ethanol. To this solution, add the purified diethyl allyl(sec-butyl)malonate, followed by a solution of dry urea in hot absolute ethanol.

  • Reaction and Work-up: Reflux the reaction mixture for several hours. A precipitate of the sodium salt of secobarbital will form. After cooling, the reaction mixture is typically worked up by adding water to dissolve the salt.

  • Precipitation and Purification: The aqueous solution is then acidified with hydrochloric acid to precipitate the secobarbital. The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.

Pharmacological Data for Secobarbital
ParameterValueReference(s)
Mechanism of Action Enhances the activity of GABA by binding to the GABA-A receptor, increasing the duration of chloride ion channel opening.[6][7]
Pharmacological Category Barbiturate, Sedative-Hypnotic[5][6]
Onset of Action (Oral) 10-15 minutes[6][8]
Duration of Action 3-4 hours[4][6]
Half-life Elimination (Adults) 15-40 hours (mean: 28 hours)[6]
Signaling Pathway of Barbiturates

Barbiturates, including secobarbital, exert their effects on the central nervous system primarily through their interaction with the GABA-A receptor, a ligand-gated ion channel.

G cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor Chloride Channel GABA->GABA_A_Receptor Binds Chloride_Influx Cl⁻ Influx GABA_A_Receptor:c->Chloride_Influx Prolonged Opening Barbiturate Barbiturate (e.g., Secobarbital) Barbiturate->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Results in

Mechanism of action of barbiturates.

Application in Non-Barbiturate Synthesis: Phenylbutazone

While the primary use of substituted malonates is in barbiturate synthesis, they are also precursors to other therapeutic agents. For instance, the structurally related diethyl n-butylmalonate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[9][10]

Experimental Workflow for Phenylbutazone Synthesis

The synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine.

G Diethyl n-butylmalonate Diethyl n-butylmalonate Condensation Condensation Diethyl n-butylmalonate->Condensation 1,2-Diphenylhydrazine 1,2-Diphenylhydrazine 1,2-Diphenylhydrazine->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Phenylbutazone Phenylbutazone Condensation->Phenylbutazone

Synthetic workflow for Phenylbutazone.

Potential Application in Peptide Deformylase Inhibitors

Peptide deformylase (PDF) is an essential bacterial enzyme and a target for the development of novel antibiotics.[11][12][13] Malonate derivatives are utilized in the synthesis of various PDF inhibitors. While specific examples detailing the use of this compound are not prevalent in the literature, the sec-butyl group could be incorporated into the inhibitor structure to probe the enzyme's active site and potentially enhance binding affinity and antibacterial activity. The general approach involves using the malonate as a scaffold to introduce various side chains that mimic the natural substrates of the PDF enzyme.[14][15]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary and well-established application is in the synthesis of barbiturates, such as secobarbital, where the sec-butyl group is a key determinant of pharmacological activity. The synthetic protocols provided herein offer a guide for its preparation and utilization in the laboratory. Furthermore, the structural features of this compound suggest its potential for incorporation into other classes of therapeutic agents, such as peptide deformylase inhibitors, representing an area for future research and drug discovery.

References

Application Notes and Protocols: Diethyl sec-butylmalonate as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of diethyl sec-butylmalonate as a key building block in the synthesis of both natural products and pharmaceutically relevant molecules. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways to facilitate its application in research and development.

Introduction

This compound is a valuable C6 building block in organic synthesis. Its structure, featuring a chiral sec-butyl group attached to a malonic ester moiety, allows for the straightforward introduction of this branched alkyl group in a variety of molecular architectures. The presence of the two ester groups provides a handle for further functionalization, including hydrolysis and decarboxylation to the corresponding carboxylic acid, or condensation reactions to form heterocyclic systems. The malonic ester synthesis, a classic method for carbon-carbon bond formation, is the primary route for preparing this reagent and its derivatives. This involves the alkylation of diethyl malonate with a sec-butyl halide. Subsequent reactions can then be employed to elaborate the structure into more complex targets.

Application 1: Synthesis of the Natural Amino Acid dl-Isoleucine

One of the notable applications of this compound is in the total synthesis of amino acids. The synthesis of dl-isoleucine, an essential amino acid, showcases the utility of this building block in constructing natural products. The overall strategy involves the hydrolysis of this compound to sec-butylmalonic acid, followed by bromination, and subsequent amination to yield the target amino acid.

Quantitative Data Summary: Synthesis of dl-Isoleucine

StepReactionReactantsKey ReagentsProductYield (%)Physical Properties
1AlkylationDiethyl malonate, sec-butyl bromideSodium ethoxideThis compound83-84%b.p. 110-120°C/18-20 mm
2HydrolysisThis compoundPotassium hydroxidesec-Butylmalonic acidNot isolated-
3Brominationsec-Butylmalonic acidBromineα-Bromo-β-methylvaleric acidNot specified-
4Aminationα-Bromo-β-methylvaleric acidAqueous ammoniadl-IsoleucineNot specified-

Experimental Protocol: Synthesis of dl-Isoleucine

Step 1: Synthesis of this compound [1]

  • Preparation of Sodium Ethoxide: In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, add 35 g of sodium to 700 mL of absolute ethanol.

  • Reaction Setup: Once all the sodium has reacted, fit the flask with a mercury-sealed stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube.

  • Addition of Diethyl Malonate: Heat the solution and add 250 g of diethyl malonate with stirring.

  • Alkylation: Add 210 g of sec-butyl bromide at a rate that maintains reflux.

  • Reflux: Stir and reflux the mixture for 48 hours.

  • Work-up: Remove the ethanol by distillation. Treat the residue with 200 mL of water. Separate the ester layer and distill it under vacuum.

  • Purification: Collect the fraction boiling at 110–120°/18–20 mm to obtain this compound.

Step 2-4: Conversion to dl-Isoleucine [1]

  • Hydrolysis: Dissolve 250 g of potassium hydroxide in 200 mL of water in a 2-L three-necked flask. Add 250 g of this compound to the hot solution with vigorous stirring and heat for 5 hours.

  • Acidification and Extraction: Transfer the mixture to a beaker in an ice bath and acidify with 50% sulfuric acid. Extract the resulting sec-butylmalonic acid with ether and dry the extracts.

  • Bromination: Decant the ether solution into a 2-L three-necked flask. Add 5 mL of bromine and stir until decolorized. Then, add 50 mL more of bromine dropwise.

  • Work-up: Remove the ether by distillation. The residue is α-bromo-β-methylvaleric acid.

  • Amination: Place the crude α-bromo-β-methylvaleric acid in a 2-L flask and add 1 L of concentrated aqueous ammonia. Stopper the flask and let it stand at room temperature for a week.

  • Isolation: Heat the mixture to remove excess ammonia. Concentrate the aqueous solution under reduced pressure, cool, and collect the crystals of dl-isoleucine.

Synthetic Pathway for dl-Isoleucine

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Bromination cluster_3 Step 4: Amination A Diethyl Malonate D This compound A->D B sec-Butyl Bromide B->D C Sodium Ethoxide C->D Base F sec-Butylmalonic Acid D->F E Potassium Hydroxide E->F H α-Bromo-β-methylvaleric Acid F->H G Bromine G->H J dl-Isoleucine H->J I Aqueous Ammonia I->J

Caption: Synthetic pathway for dl-Isoleucine.

Application 2: Synthesis of Barbiturates (e.g., Secobarbital)

While not natural products, barbiturates are a significant class of synthetic drugs whose synthesis often utilizes dialkylated malonic esters. This compound is a precursor to diethyl sec-butylethylmalonate, the key intermediate in the synthesis of secobarbital, a sedative-hypnotic agent.[2][3] This application highlights the versatility of the malonate synthesis in preparing highly substituted building blocks for pharmaceuticals.[4]

The synthesis involves a sequential alkylation of diethyl malonate, first with sec-butyl bromide to form this compound, and then with an ethyl halide to give diethyl sec-butylethylmalonate.[2] This disubstituted malonic ester is then condensed with urea in the presence of a strong base to form the barbiturate ring system.[3]

Quantitative Data Summary: Synthesis of Secobarbital Intermediate

StepReactionReactantsKey ReagentsProductYield (%)
1First AlkylationDiethyl malonate, sec-butyl bromideSodium ethoxideThis compoundNot specified in this context
2Second AlkylationThis compound, ethyl bromideSodium ethoxideDiethyl sec-butylethylmalonateNot specified in this context
3CondensationDiethyl sec-butylethylmalonate, UreaSodium ethoxideSecobarbitalNot specified in this context

Experimental Protocol: Synthesis of Secobarbital

Step 1 & 2: Synthesis of Diethyl sec-butylethylmalonate [2][4]

  • First Alkylation: Prepare this compound as described in the protocol for dl-isoleucine synthesis.

  • Second Enolate Formation: To the reaction mixture containing this compound, add a second equivalent of sodium ethoxide solution.

  • Second Alkylation: Add one equivalent of ethyl bromide dropwise to the newly formed enolate.

  • Reflux and Work-up: Heat the reaction mixture to reflux for several hours. The work-up is similar to the mono-alkylation, involving removal of ethanol, addition of water, and extraction of the product.

  • Purification: The crude diethyl sec-butylethylmalonate is purified by vacuum distillation.

Step 3: Synthesis of Secobarbital [2][5]

  • Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add diethyl sec-butylethylmalonate, followed by a solution of dry urea in hot absolute ethanol.

  • Reflux: Heat the mixture to reflux for several hours.

  • Work-up: Add hot water to the reaction mixture and then acidify with hydrochloric acid to precipitate the crude secobarbital.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized.

Experimental Workflow for Secobarbital Synthesis

G cluster_0 Sequential Alkylation cluster_1 Ring Formation A Diethyl Malonate C This compound A->C First Alkylation A->C B 1. NaOEt, EtOH 2. sec-Butyl Bromide E Diethyl sec-butylethylmalonate C->E Second Alkylation C->E D 1. NaOEt, EtOH 2. Ethyl Bromide G Secobarbital E->G Condensation E->G F Urea, NaOEt

Caption: Workflow for Secobarbital Synthesis.

Conclusion

This compound is a highly effective building block for introducing the sec-butyl group in the synthesis of complex organic molecules. Its application in the synthesis of the natural amino acid dl-isoleucine demonstrates its utility in natural product synthesis. Furthermore, its role as a precursor in the synthesis of barbiturates like secobarbital underscores its importance in the pharmaceutical industry. The straightforward and well-established protocols for its preparation and subsequent reactions make it an accessible and valuable tool for organic chemists.

References

Application Notes and Protocols for Stereoselective Synthesis with Diethyl sec-Butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylmalonate is a chiral building block with significant potential in stereoselective synthesis. The presence of a stereocenter within the sec-butyl group offers the opportunity to induce diastereoselectivity in reactions at the adjacent prochiral C-2 position of the malonate backbone. This application note provides an overview of the stereoselective applications of this compound, focusing on diastereoselective alkylation reactions. Detailed experimental protocols and data are presented to guide researchers in leveraging this versatile reagent for the synthesis of complex chiral molecules.

The stereochemical outcome of reactions involving the enolate of this compound is influenced by the chiral sec-butyl moiety. By carefully selecting reaction conditions, it is possible to control the formation of new stereocenters, leading to the synthesis of diastereomerically enriched products. These products can serve as valuable intermediates in the synthesis of natural products and pharmaceuticals.

Key Applications: Diastereoselective Alkylation

The alkylation of the enolate derived from this compound with various electrophiles is a key transformation for creating new carbon-carbon bonds with stereocontrol. The inherent chirality of the sec-butyl group can direct the approach of the electrophile, leading to a preference for one diastereomer over the other.

A notable application of this principle is in the synthesis of substituted succinic acids. For instance, the reaction of the enolate of a chiral malonic ester with a chiral electrophile can proceed with high stereospecificity. While direct studies on the diastereoselective alkylation of this compound are not extensively documented in publicly available literature, the principles of stereocontrol in malonic ester alkylations are well-established.

Logical Workflow for Diastereoselective Alkylation:

cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Analysis This compound This compound Chiral Enolate Chiral Enolate This compound->Chiral Enolate Deprotonation Base Base Base->Chiral Enolate Diastereomeric Products Diastereomeric Products Chiral Enolate->Diastereomeric Products SN2 Attack Electrophile Electrophile Electrophile->Diastereomeric Products Purification Purification Diastereomeric Products->Purification Diastereomeric Ratio Analysis Diastereomeric Ratio Analysis Purification->Diastereomeric Ratio Analysis

Caption: General workflow for the diastereoselective alkylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of (Racemic) this compound

This protocol describes the synthesis of the starting material, racemic this compound, via the alkylation of diethyl malonate.

Reaction Scheme:

cluster_reagents Reagents Diethyl Malonate Diethyl Malonate plus1 + Diethyl Malonate->plus1 sec-Butyl Bromide sec-Butyl Bromide plus1->sec-Butyl Bromide arrow -> Sodium Ethoxide, Ethanol sec-Butyl Bromide->arrow This compound This compound arrow->this compound plus2 + NaBr This compound->plus2 Sodium Ethoxide Sodium Ethoxide Ethanol Ethanol

Application Notes and Protocols for the Alkylation of Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of diethyl sec-butylmalonate, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. The procedure is based on the principles of malonic ester synthesis, a robust method for forming carbon-carbon bonds.

Introduction

The alkylation of malonic esters is a cornerstone of organic synthesis, allowing for the introduction of alkyl groups at the α-carbon of a dicarbonyl compound.[1][2] This reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[3][4] this compound itself is synthesized via the alkylation of diethyl malonate with a sec-butyl halide.[5] Subsequent alkylation of this compound allows for the introduction of a second, different alkyl group, leading to the formation of a disubstituted malonic ester.[6][7] This dialkylated product can then be hydrolyzed and decarboxylated to yield a substituted carboxylic acid.[8][9] Careful control of reaction conditions is crucial to maximize the yield of the desired mono- or dialkylated product and to minimize side reactions such as dialkylation and elimination.[10]

Key Experimental Data

The following table summarizes typical quantitative data associated with the synthesis and subsequent alkylation of this compound.

ParameterThis compound SynthesisAlkylation of this compound
Starting Materials Diethyl malonate, sec-butyl bromideThis compound, Alkyl halide (e.g., methyl iodide)
Base Sodium ethoxideSodium ethoxide
Solvent Absolute ethanolAbsolute ethanol
Reaction Time 48 hours2-16 hours (typical)[11]
Reaction Temperature RefluxReflux
Yield 83-84%[5]Variable, dependent on alkyl halide and conditions
Product Boiling Point 110-120 °C / 18-20 mm Hg[5]Dependent on the second alkyl group
Molecular Formula C11H20O4[12]Dependent on the second alkyl group
Molecular Weight 216.28 g/mol [12]Dependent on the second alkyl group

Experimental Protocol

This protocol details the procedure for the alkylation of this compound. The synthesis of the starting material, this compound, is first briefly described, based on an established literature procedure.[5]

Part A: Synthesis of this compound

This procedure is adapted from Organic Syntheses.[5]

  • Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram atoms) of sodium in small pieces.

  • Enolate Formation: Once all the sodium has reacted, heat the solution to reflux and add 250 g (1.56 moles) of diethyl malonate with stirring.

  • Alkylation: Add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains a gentle reflux.

  • Reaction Completion: Stir the mixture at reflux for 48 hours.

  • Work-up and Purification: Remove the ethanol by distillation. Add 200 mL of water to the residue and separate the ester layer. Purify the crude product by vacuum distillation, collecting the fraction at 110-120 °C / 18-20 mm Hg to yield this compound.

Part B: Alkylation of this compound

This generalized protocol is based on the principles of malonic ester synthesis for dialkylation.[6][13]

  • Preparation of Sodium Ethoxide: In a dry, three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving 23 g (1.0 gram atom) of sodium in 500 mL of absolute ethanol.

  • Enolate Formation: To the hot, stirred sodium ethoxide solution, add 216.28 g (1.0 mole) of this compound dropwise.

  • Alkylation: Subsequently, add 1.05 moles of the desired alkyl halide (e.g., for methylation, use 148.9 g of methyl iodide) dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: Continue to heat the mixture under reflux with stirring until the reaction is complete (typically 2-16 hours, can be monitored by TLC or GC). The solution should become neutral to moist litmus paper.[10][11]

  • Work-up: Distill off the bulk of the ethanol. To the cooled residue, add approximately 500 mL of water to dissolve the sodium halide salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude dialkylated malonic ester by vacuum distillation.

Experimental Workflow

The following diagram illustrates the key steps in the alkylation of this compound.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Na Sodium NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Ethanol EtOH->NaOEt Reaction enolate Enolate Formation start This compound start->enolate Addition to NaOEt alkylation SN2 Alkylation enolate->alkylation alkyl_halide Alkyl Halide (R'-X) alkyl_halide->alkylation product Crude Dialkylated Malonic Ester alkylation->product workup Aqueous Work-up & Extraction product->workup purification Vacuum Distillation workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the alkylation of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the reaction mechanism for the alkylation of this compound.

Reaction_Mechanism start_ester This compound enolate Resonance-Stabilized Enolate start_ester->enolate Deprotonation base Sodium Ethoxide (NaOEt) transition_state SN2 Transition State enolate->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->transition_state product Dialkylated Malonic Ester transition_state->product side_product Sodium Halide (NaX) transition_state->side_product

Caption: Mechanism of this compound alkylation.

References

Application Notes and Protocols: Large-Scale Synthesis of Diethyl sec-Butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl sec-butylmalonate is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals, such as barbiturates, and other complex organic molecules. Its synthesis is a common example of the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. This document provides a detailed protocol for the large-scale synthesis of this compound, primarily through the alkylation of diethyl malonate.

Reaction Pathway

The predominant method for synthesizing this compound involves the alkylation of diethyl malonate with a sec-butyl halide, typically sec-butyl bromide, in the presence of a strong base. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of the sec-butyl bromide in an SN2 reaction.[1]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedure for the large-scale synthesis of this compound.

Materials and Equipment
  • Reactors: A 2-liter or larger three-necked round-bottomed flask is suitable for the described scale.[1][2] For larger scales, a 12-liter flask can be used.[2]

  • Stirring: A mechanical stirrer with a mercury seal or a suitable alternative to ensure efficient mixing.[1][2]

  • Heating and Cooling: A steam cone or heating mantle for reflux, and an ice bath for cooling.[2]

  • Addition Funnel: A dropping funnel for the controlled addition of reagents.[1][2]

  • Condenser: A long, wide-bore reflux condenser to minimize solvent loss.[1][2] A downward condenser will be required for distillation.[2]

  • Drying Tube: A calcium chloride tube to protect the reaction from atmospheric moisture.[1][2]

  • Distillation Apparatus: A distillation setup, including a well-wrapped 18-inch Vigreux column for fractional distillation.[2]

  • Separatory Funnel

  • Standard laboratory glassware

Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.9935 g1.52
Absolute Ethanol46.07700 mL-
Diethyl Malonate160.17250 g1.56
sec-Butyl Bromide137.02210 g1.53
Water18.02200 mL-
Procedure
  • Sodium Ethoxide Formation: In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram-atoms) of sodium in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.[1][2]

  • Addition of Diethyl Malonate: Heat the sodium ethoxide solution gently on a steam cone. While stirring, add 250 g (1.56 moles) of diethyl malonate from the dropping funnel in a steady stream.[1][2]

  • Alkylation: After the addition of diethyl malonate is complete, add 210 g (1.53 moles) of sec-butyl bromide through the dropping funnel at a rate that maintains a gentle reflux from the heat of the reaction.[1][2]

  • Reflux: Once the addition of sec-butyl bromide is complete, continue to stir and reflux the reaction mixture for an extended period, typically 48 hours, to ensure the reaction goes to completion.[2]

  • Work-up and Solvent Removal: After the reflux period, replace the reflux condenser with a downward condenser and distill off the ethanol.[2]

  • Extraction: To the residue in the flask, add 200 mL of water and shake the mixture. Allow the layers to separate in a separatory funnel. Separate the upper ester layer from the lower aqueous layer.[2]

  • Purification by Distillation: Transfer the crude ester to a 500-mL two-necked flask fitted with a well-wrapped 18-inch Vigreux column. Distill the product under reduced pressure. The fraction boiling at 110–120 °C at 18–20 mm Hg is the desired this compound.[2]

Quantitative Data
ParameterValueReference
Yield 274–278 g (83–84%)[2]
Boiling Point 110–120 °C / 18–20 mm Hg[2]
Purity Not specified in detail, but fractional distillation is used for purification.[2]

Alternative Synthesis Routes

While the alkylation of diethyl malonate is the most common and direct method, other synthetic strategies have been reported. These include the reaction of diethyl ethylidenemalonate with diethylzinc in the presence of a copper(II) bis(trifluoromethanesulfonate) catalyst.[3] This method can reportedly achieve a quantitative yield under specific conditions.[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble 3-necked flask with stirrer, condenser, and dropping funnel NaOEt_Formation React Sodium with Absolute Ethanol to form Sodium Ethoxide Setup->NaOEt_Formation Add_DEM Add Diethyl Malonate to Sodium Ethoxide solution NaOEt_Formation->Add_DEM Add_secBuBr Add sec-Butyl Bromide to the reaction mixture Add_DEM->Add_secBuBr Reflux Reflux the mixture for 48 hours Add_secBuBr->Reflux Distill_EtOH Distill off Ethanol Reflux->Distill_EtOH Extraction Wash with water and separate the organic layer Distill_EtOH->Extraction Final_Distillation Fractional distillation under reduced pressure Extraction->Final_Distillation Product This compound Final_Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate Enolate Diethyl Malonate Enolate (Nucleophile) DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Base) NaBr Sodium Bromide (Byproduct) secBuBr sec-Butyl Bromide (Alkylating Agent) Product This compound Enolate->Product + sec-BuBr (SN2) EtOH Ethanol (Byproduct)

Caption: Chemical transformation pathway for the synthesis.

References

Application Notes and Protocols: Diethyl sec-butylmalonate in the Preparation of Substituted Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The malonic ester synthesis is a versatile and fundamental method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This method utilizes the high acidity of the α-hydrogens of diethyl malonate, which allows for its conversion into a stable enolate.[3] This enolate serves as a potent nucleophile for the introduction of alkyl groups via reaction with alkyl halides.[3][4] Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield the desired carboxylic acid.[5][6] This application note provides a detailed protocol for the synthesis of a substituted acetic acid, specifically 2-sec-butylacetic acid, using diethyl sec-butylmalonate as the key intermediate. This compound is first prepared by the alkylation of diethyl malonate with sec-butyl bromide.[7]

Reaction Pathway

The overall synthesis proceeds in three main stages:

  • Enolate Formation: Deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form the nucleophilic enolate.[4]

  • Alkylation: Nucleophilic substitution reaction of the enolate with sec-butyl bromide to form this compound.[7]

  • Hydrolysis and Decarboxylation: Saponification of the diester to the corresponding dicarboxylic acid, followed by decarboxylation upon heating to yield the final substituted acetic acid.[5][6]

Reaction_Pathway A Diethyl Malonate B Diethyl Malonate Enolate A->B 1. NaOEt, EtOH C This compound B->C 2. sec-Butyl Bromide D sec-Butylmalonic Acid C->D 3. KOH, H₂O, Δ E 2-sec-Butylacetic Acid D->E 4. H₃O⁺, Δ (-CO₂) invis1 invis2

Caption: General reaction pathway for the synthesis of 2-sec-butylacetic acid.

Experimental Protocols

Stage 1: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of dl-Isoleucine, where this compound is a key intermediate.[7]

Materials and Equipment:

  • 2-Liter, three-necked, round-bottomed flask

  • Reflux condenser with a calcium chloride tube

  • Mercury-sealed mechanical stirrer

  • Dropping funnel

  • Heating mantle or steam cone

  • Distillation apparatus

  • Separatory funnel

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • sec-Butyl bromide

  • Water

Procedure:

  • Sodium Ethoxide Formation: In a 2-liter, three-necked, round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol. Carefully add 35 g of sodium, cut into small pieces, to the ethanol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.

  • Reaction Setup: Equip the flask with a mercury-sealed stirrer, a dropping funnel, and maintain the reflux condenser with a calcium chloride tube to protect the reaction from moisture.

  • Addition of Diethyl Malonate: Heat the sodium ethoxide solution and add 250 g of diethyl malonate in a steady stream with continuous stirring.

  • Alkylation: Following the addition of diethyl malonate, add 210 g of sec-butyl bromide through the dropping funnel at a rate that maintains a gentle reflux from the heat of the reaction.

  • Reflux: After the addition is complete, stir and reflux the mixture for 48 hours.

  • Work-up and Isolation:

    • After the reflux period, replace the reflux condenser with a downward condenser and remove the ethanol by distillation.

    • To the residue, add 200 mL of water and shake the mixture. Allow the layers to separate.

    • Separate the upper ester layer from the aqueous layer.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 110–120 °C at 18–20 mm Hg.

Data Presentation:

ParameterValueReference
Diethyl Malonate250 g (1.56 moles)[7]
Sodium35 g (1.52 gram atoms)[7]
sec-Butyl Bromide210 g (1.53 moles)[7]
Reflux Time48 hours[7]
Boiling Point110–120 °C / 18–20 mm Hg[7]
Yield274–278 g (83–84%)[7]
Stage 2: Hydrolysis and Decarboxylation to 2-sec-Butylacetic Acid

This is a general procedure for the hydrolysis of a substituted malonic ester, adapted for this compound.[5][7]

Materials and Equipment:

  • Three-necked, round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Heating mantle or steam cone

  • Apparatus for vacuum removal of solvent

  • Beaker

  • Ice bath

  • Separatory funnel

  • Concentrated hydrochloric acid or sulfuric acid

  • Potassium hydroxide

  • Ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Saponification: In a 2-liter, three-necked, round-bottomed flask equipped with a stirrer, dissolve 250 g of potassium hydroxide in 200 mL of water. While the solution is still hot, add 250 g of this compound in a steady stream with vigorous stirring. A tube connected to a vacuum line can help in the removal of the ethanol that is formed.[7]

  • Heating: Stir and heat the mixture for 5 hours.[7]

  • Acidification: Transfer the contents of the flask to a beaker, surround it with an ice bath, and cool. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic to Congo red.[7]

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the sec-butylmalonic acid with three portions of a suitable organic solvent like ether.[7]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Decarboxylation and Isolation:

    • Remove the drying agent by filtration.

    • The solvent can be removed by rotary evaporation. The resulting sec-butylmalonic acid is then heated. As a β-dicarboxylic acid, it will readily decarboxylate, releasing carbon dioxide.[5] The reaction is complete when gas evolution ceases.

    • Alternatively, the solution of sec-butylmalonic acid can be heated to effect decarboxylation, followed by removal of the solvent.

  • Purification: The final product, 2-sec-butylacetic acid, can be purified by distillation.

Data Presentation:

ParameterValueReference
This compound250 g (1.16 moles)[7]
Potassium Hydroxide250 g[7]
Saponification Time5 hours[7]
Hydrolysis/Decarboxylation AgentAcid/Heat[5][6]

Workflow and Logic Diagrams

Experimental_Workflow cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of 2-sec-Butylacetic Acid A1 Prepare Sodium Ethoxide A2 Add Diethyl Malonate A1->A2 A3 Add sec-Butyl Bromide A2->A3 A4 Reflux for 48h A3->A4 A5 Distill off Ethanol A4->A5 A6 Aqueous Work-up A5->A6 A7 Vacuum Distillation A6->A7 A8 Pure this compound A7->A8 B1 Saponification with KOH A8->B1 Intermediate Product B2 Heat for 5h B1->B2 B3 Acidification (HCl) B2->B3 B4 Solvent Extraction B3->B4 B5 Drying of Organic Layer B4->B5 B6 Decarboxylation (Heat) B5->B6 B7 Purification (Distillation) B6->B7 B8 Pure 2-sec-Butylacetic Acid B7->B8

Caption: Experimental workflow for the two-stage synthesis.

Safety Precautions

  • Sodium metal reacts violently with water. Handle with extreme care and in an anhydrous environment.

  • Use effective fume hoods, especially when working with volatile organic solvents and during the decarboxylation step (CO₂ evolution).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The malonic ester synthesis provides a reliable and high-yielding pathway for the preparation of substituted acetic acids. The protocols detailed above for the synthesis of 2-sec-butylacetic acid via this compound demonstrate a practical application of this methodology, which is of significant interest in the fields of organic synthesis and drug discovery. The potential for dialkylation exists, which could lower the yield of the mono-substituted product if reaction conditions are not carefully controlled.[4]

References

Application Notes and Protocols: Asymmetric Synthesis with Diethyl sec-Butylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the asymmetric synthesis applications of diethyl sec-butylmalonate derivatives. This class of compounds is pivotal in the stereoselective synthesis of complex organic molecules, particularly in the creation of chiral centers, including challenging all-carbon quaternary stereocenters. The protocols outlined below are based on established methodologies and are intended to serve as a practical guide for laboratory applications.

Introduction to Asymmetric Synthesis using this compound

This compound and its derivatives are versatile prochiral substrates in asymmetric synthesis. The presence of two ester groups acidifies the alpha-carbon proton, facilitating its removal by a base to form a nucleophilic enolate. The strategic challenge lies in controlling the facial selectivity of the subsequent reaction of this enolate with an electrophile to yield a desired enantiomer. This control is typically achieved through the use of chiral catalysts or chiral auxiliaries. The resulting chiral α-sec-butyl-α-alkylmalonates are valuable building blocks, readily convertible to chiral carboxylic acids, amino acids, and other complex structures.

Enantioselective Phase-Transfer Catalysis for α-Alkylation

Phase-transfer catalysis (PTC) offers a powerful and operationally simple method for the asymmetric alkylation of malonic esters. Chiral quaternary ammonium salts are commonly employed to shuttle the enolate from the solid or aqueous phase to the organic phase where the reaction with an electrophile occurs. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to an enantiomeric excess of one product.

Quantitative Data Summary:
EntryElectrophile (R-X)CatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Benzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromideToluene-407595[1][2]
2Allyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromideToluene-409986[1]
3p-Chlorobenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromideToluene-409991[1]
4p-Methylbenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromideToluene-409098[1]

Experimental Workflow: Phase-Transfer Catalyzed Alkylation

G cluster_prep Substrate and Reagent Preparation cluster_reaction Asymmetric Alkylation Reaction cluster_workup Work-up and Purification start Start reagents Prepare solutions of: - this compound derivative - Alkylating agent (e.g., Benzyl bromide) - Chiral Phase-Transfer Catalyst start->reagents setup Set up a reaction vessel with toluene and 50% KOH solution reagents->setup cool Cool the mixture to -40°C setup->cool add_reagents Add the substrate and catalyst to the cooled mixture cool->add_reagents add_electrophile Add the alkylating agent dropwise add_reagents->add_electrophile react Stir vigorously at -40°C for the specified time (e.g., 30 hours) add_electrophile->react quench Quench the reaction with water react->quench extract Extract the aqueous layer with an organic solvent (e.g., dichloromethane) quench->extract dry Dry the combined organic layers over anhydrous MgSO4 extract->dry concentrate Concentrate the solution in vacuo dry->concentrate purify Purify the crude product by silica gel chromatography concentrate->purify product Obtain the enantioenriched product purify->product

Caption: Workflow for Asymmetric Alkylation via Phase-Transfer Catalysis.

Detailed Experimental Protocol: Asymmetric Benzylation

Materials:

  • This compound derivative

  • Benzyl bromide

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)

  • Toluene

  • 50% Potassium hydroxide (KOH) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure: [1]

  • To a stirred solution of the this compound derivative (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in toluene (5 mL) at -40 °C, add a 50% aqueous solution of KOH (1 mL).

  • Add benzyl bromide (1.2 mmol) dropwise to the vigorously stirred mixture.

  • Continue stirring at -40 °C for 30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the aqueous phase with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired (S)-2-benzyl-2-sec-butylmalonate.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Transition-metal catalysis, particularly with iridium complexes, has emerged as a highly effective method for the asymmetric allylic alkylation of malonates. This reaction allows for the construction of enantioenriched all-carbon quaternary stereocenters with high yields and enantioselectivities.[3][4]

Quantitative Data Summary:
EntryAllylic CarbonateMalonate NucleophileBaseLewis AcidYield (%)ee (%)Reference
1(E)-Cinnamyl methyl carbonateThis compoundNaHMDSZnI29397[4]
2(E)-4-Methoxycinnamyl methyl carbonateThis compoundNaHMDSZnI29196[4]
3(E)-Hex-2-en-1-yl methyl carbonateThis compoundNaHMDSZnI28595[4]

Reaction Scheme: Iridium-Catalyzed Allylic Alkylation

G cluster_reactants Reactants cluster_catalyst Catalytic System Malonate This compound Catalyst [Ir(COD)Cl]2 / Chiral Ligand AllylicCarbonate Allylic Carbonate (R-OCO2Me) Product Enantioenriched α-allyl-α-sec-butylmalonate Catalyst->Product THF, 21°C, 18h Base NaHMDS Base->Catalyst Activates Malonate LewisAcid ZnI2 LewisAcid->Catalyst Co-catalyst

Caption: General Scheme for Ir-Catalyzed Asymmetric Allylic Alkylation.

Detailed Experimental Protocol: Asymmetric Allylic Alkylation

Materials:

  • [Ir(COD)Cl]2

  • Chiral ligand (e.g., (R)-BINAP)

  • This compound

  • (E)-Cinnamyl methyl carbonate

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Zinc iodide (ZnI2)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure: [4]

  • In a glovebox, prepare a catalyst solution by dissolving [Ir(COD)Cl]2 and the chiral ligand in THF.

  • In a separate vial, charge ZnI2 (0.2 mmol) and NaHMDS (0.2 mmol).

  • Add a solution of this compound (0.1 mmol) in THF (0.2 mL) to the vial containing the base and Lewis acid and stir for 5 minutes.

  • Add the catalyst solution (0.2 mL) to the reaction vial.

  • Finally, add a solution of the allylic carbonate (0.1 mmol) in THF (0.2 mL).

  • Seal the vial and stir at 21 °C for 18 hours.

  • After 18 hours, quench the reaction by adding 3 mL of 0.5 M HCl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over MgSO4, concentrate, and purify by silica gel flash chromatography to yield the desired product.

Conclusion

The asymmetric alkylation of this compound derivatives using either phase-transfer catalysis or transition-metal catalysis provides efficient routes to valuable chiral building blocks. These methods offer high yields and excellent enantioselectivities, making them highly attractive for applications in pharmaceutical and fine chemical synthesis. The choice of method will depend on the specific target molecule and the desired functional group tolerance. The detailed protocols provided herein serve as a starting point for researchers to explore and optimize these powerful synthetic transformations.

References

Troubleshooting & Optimization

Preventing dialkylation in Diethyl sec-butylmalonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl sec-butylmalonate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges during the alkylation of diethyl malonate, with a specific focus on preventing undesired dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dialkylation in the synthesis of this compound?

A1: The primary cause of dialkylation is the acidity of the remaining α-hydrogen on the mono-alkylated product, this compound. After the first alkylation, the mono-substituted malonic ester can be deprotonated by the base present in the reaction mixture, forming a new enolate. This enolate can then react with a second molecule of the sec-butyl halide, leading to the formation of the dialkylated product.[1][2]

Q2: How does the choice of base impact the reaction outcome?

A2: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this reaction.[3] It is strong enough to deprotonate diethyl malonate (pKa ≈ 13) to a significant extent.[4][5] It is crucial to use a base with the same alkyl group as the ester (ethoxide for ethyl esters) to prevent transesterification, a side reaction where the ester groups are exchanged.[3][6] While stronger bases like sodium hydride (NaH) can be used for complete deprotonation, they can also increase the rate of side reactions if not handled carefully.[3]

Q3: Can I use other sec-butyl halides besides sec-butyl bromide?

A3: Yes, other sec-butyl halides like sec-butyl chloride or iodide can be used. However, their reactivity will differ. sec-Butyl iodide is more reactive than the bromide, which is more reactive than the chloride. The choice of halide can influence the reaction rate and the prevalence of side reactions, such as elimination.

Q4: What are the most common side reactions, other than dialkylation?

A4: A significant side reaction, especially with secondary alkyl halides like sec-butyl bromide, is the E2 elimination reaction.[1][2] The ethoxide base can abstract a proton from the β-carbon of the alkyl halide, resulting in the formation of butene gas instead of the desired substitution product.[1] Another potential side reaction is the hydrolysis of the ester groups if water is present in the reaction mixture.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of diethyl di-sec-butylmalonate 1. Incorrect stoichiometry (excess base or alkyl halide). 2. Reaction temperature is too high. 3. Rapid addition of the alkyl halide.1. Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also favor monoalkylation.[1][2][7] 2. Maintain a controlled temperature during the addition of the alkyl halide and throughout the reaction.[1] 3. Add the sec-butyl halide slowly and dropwise to the enolate solution.[1][2]
Low yield of the desired product and formation of butene gas Competing E2 elimination reaction, favored with secondary alkyl halides.1. Use the mildest possible reaction conditions (e.g., lower temperature). 2. Consider using a less sterically hindered base, although this can be a delicate balance.
Hydrolysis of ester groups Presence of water in the reaction mixture.1. Ensure all reagents and solvents are anhydrous. Use absolute ethanol.[1][8] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering.
Unreacted diethyl malonate starting material 1. Insufficient base or incomplete enolate formation. 2. Insufficient reaction time or temperature. 3. Deactivation of the base by moisture.1. Ensure all the sodium has reacted to form sodium ethoxide before adding the diethyl malonate.[1] 2. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[1] 3. Ensure anhydrous conditions.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the monoalkylation of diethyl malonate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • sec-Butyl bromide

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N2 or Ar), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0-1.1 equivalents) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.[2]

  • Alkylation: Slowly add sec-butyl bromide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. After the addition is complete, heat the mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the diethyl malonate is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[3]

Visualizing Reaction Control

The following diagram illustrates the key decision points and control parameters for favoring monoalkylation over dialkylation.

G cluster_stoichiometry Stoichiometry Control cluster_conditions Reaction Conditions start Start: Diethyl Malonate + sec-Butyl Halide base 1. Choose Base (e.g., NaOEt in EtOH) start->base stoichiometry 2. Control Stoichiometry base->stoichiometry conditions 3. Control Conditions stoichiometry->conditions ratio Use 1:1 ratio of Malonate:Halide (or slight excess of malonate) stoichiometry->ratio workup 4. Work-up & Purification conditions->workup addition Slow, dropwise addition of alkyl halide conditions->addition temp Maintain controlled (lower) temperature conditions->temp mono Desired Product: This compound workup->mono Isolate di Side Product: Diethyl di-sec-butylmalonate elim Side Product: Butene (Elimination) ratio->mono Favors ratio->di Suppresses addition->mono Favors addition->di Suppresses temp->mono Favors temp->elim Suppresses

Caption: Workflow for maximizing monoalkylation yield.

The following diagram illustrates the competitive reaction pathways leading to mono- and dialkylation.

ReactionPathway cluster_start Starting Materials cluster_products Products DEM Diethyl Malonate Enolate1 Malonate Enolate DEM->Enolate1 -H+ Base Base (EtO-) Enolate2 Monoalkylated Enolate RX sec-Butyl Halide Mono Monoalkylated Product Di Dialkylated Product Mono->Enolate2 -H+ (competing) Enolate1->Mono + sec-Butyl Halide (SN2 Reaction) Enolate2->Di + sec-Butyl Halide (SN2 Reaction)

Caption: Competing pathways in malonic ester alkylation.

References

Technical Support Center: Optimizing Diethyl sec-Butylmalonate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of diethyl sec-butylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the alkylation of this compound?

A1: The synthesis is a classic malonic ester synthesis. It involves the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking an alkyl halide (like sec-butyl bromide) in an SN2 reaction to form this compound.[1][2] The entire process consists of enolate formation, alkylation, and subsequent hydrolysis and decarboxylation if the carboxylic acid is the desired final product.[3][4]

Q2: Which base is most appropriate for this reaction?

A2: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used base for the alkylation of diethyl malonate.[3][5] It is crucial to use a base with an alkoxide that matches the ester's alkyl group (ethoxide for diethyl ester) to prevent a side reaction called transesterification.[1][6][7] For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, typically in aprotic solvents like THF or DMF.[5]

Q3: Can I perform a dialkylation on diethyl malonate?

A3: Yes, the mono-alkylated product still has one acidic α-hydrogen and can be deprotonated and alkylated a second time.[8][9] To achieve dialkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Issue 1: Low Yield of the Desired Mono-alkylated Product

Potential Cause Recommended Solution
Competing E2 Elimination The use of a secondary alkyl halide like sec-butyl bromide makes the reaction prone to E2 elimination, forming butene gas instead of the desired substitution product.[1][6] This is a major competing pathway.[2] Consider using a less hindered base if possible and maintain strict temperature control. Avoid excessively high temperatures.[2][10]
Incomplete Deprotonation Insufficient base or reaction time can lead to low conversion.[1] Ensure one full equivalent of a strong base is used.[11][12] Monitor the reaction by TLC or GC to ensure completion.[1]
Presence of Water Water will react with the base and can hydrolyze the ester, reducing the yield.[1] Use anhydrous solvents (absolute ethanol) and properly dried glassware.[1][2]
Impure Reagents Impurities in diethyl malonate or the alkyl halide can interfere with the reaction.[1] Use purified or redistilled reagents for best results.[1]

Issue 2: Significant Formation of Side Products

Side Product Cause Prevention Strategy
Diethyl di-sec-butylmalonate (Dialkylation) The mono-alkylated product reacts again with the enolate and alkyl halide.[6][10] This is a common drawback of the malonic ester synthesis.[1]Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent, or a slight excess of diethyl malonate.[1][6] Add the alkylating agent slowly to the reaction mixture.[1][6]
Butene (Elimination Product) The ethoxide base abstracts a proton from the β-carbon of the sec-butyl halide (E2 reaction).[1] This is more prevalent with secondary and tertiary halides.[1][6]Maintain the lowest possible temperature to complete the reaction. While primary halides are preferred to minimize elimination, this is not an option when the sec-butyl group is required.[1][6]
Mixture of Esters (Transesterification) Occurs when the alkoxide base does not match the alkyl groups of the ester (e.g., using sodium methoxide with diethyl malonate).[1][6]Always use an alkoxide base corresponding to the ester's alcohol group (i.e., sodium ethoxide for diethyl malonate).[1][5]
sec-Butyl Ethyl Ether The ethoxide base can also act as a nucleophile and react with the alkyl halide.This is a known side reaction.[13] Adding the enolate solution to the alkyl halide may help minimize this by keeping the concentration of free ethoxide low during the alkylation step.
Hydrolyzed Product (Carboxylic Acid) Presence of water during the reaction or, more commonly, during acidic or basic workup at elevated temperatures.[2][6]Ensure anhydrous reaction conditions.[1] During workup, carefully neutralize the mixture and avoid prolonged heating in the presence of acid or base.[1]

Issue 3: Difficulty in Product Purification

Problem Potential Cause Recommended Solution
Separating Mono- and Di-alkylated Products These products often have similar polarities and close boiling points, making separation by distillation or column chromatography challenging.[5][6]Optimize reaction conditions to maximize the yield of the desired mono-alkylated product.[5] Careful column chromatography with a suitable solvent system is often necessary for complete separation.[6]
Emulsion During Workup The formation of sodium bromide salt can complicate the separation of aqueous and organic layers.[14]Add a sufficient amount of water to dissolve all salts before extraction.[1][15] If emulsions persist, washing with brine can help break them.

Experimental Protocols & Visualizations

General Protocol: Alkylation of Diethyl Malonate with sec-Butyl Bromide

This is a generalized procedure based on established methods for malonic ester synthesis.[1][15]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen), add clean sodium metal (1.0 equivalent) in small pieces to absolute ethanol. The reaction is exothermic and may require cooling. Stir until all the sodium has reacted completely to form a clear solution of sodium ethoxide.[1][5]

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0-1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes to ensure the complete formation of the sodiomalonic ester enolate.[1][6]

  • Alkylation: Add sec-butyl bromide (1.0 equivalent) dropwise to the stirred enolate solution. The rate of addition should be controlled to maintain a gentle reflux from the heat of the reaction.[15] After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 2-48 hours, longer times may be needed for secondary halides).[1][15]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.[5] Add water to the residue to dissolve the sodium bromide precipitate.[1][15] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5] Purify the crude this compound by vacuum distillation.[1][15]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base 1. Prepare NaOEt in Absolute EtOH form_enolate 2. Add Diethyl Malonate to form Enolate prep_base->form_enolate Stir 30-60 min alkylation 3. Add sec-Butyl Bromide dropwise form_enolate->alkylation Transfer to reaction vessel reflux 4. Heat to Reflux (Monitor by TLC/GC) alkylation->reflux workup 5. Quench, Extract & Dry reflux->workup After reaction completion purification 6. Purify by Vacuum Distillation workup->purification

Caption: A typical experimental workflow for the synthesis of this compound.

reaction_pathways start Diethyl Malonate + sec-Butyl Bromide enolate Malonate Enolate start->enolate + NaOEt - EtOH product Desired Product: This compound enolate->product + sec-BuBr (SN2 Pathway) elimination Side Product: Butene (E2) enolate->elimination E2 Pathway on sec-BuBr dialkylation Side Product: Dialkylation product->dialkylation + Enolate + sec-BuBr hydrolysis Side Product: Hydrolysis product->hydrolysis + H2O (Workup)

Caption: Reaction pathways for this compound synthesis and common side reactions.

troubleshooting_tree start Low Yield or Impure Product? low_yield Main issue is LOW YIELD start->low_yield Yes side_products Main issue is SIDE PRODUCTS start->side_products Yes cause_elim Alkene byproduct detected? (E2 Elimination) low_yield->cause_elim is_dialk Dialkylated product detected? side_products->is_dialk solve_elim Lower reaction temp. Use less hindered base. cause_elim->solve_elim Yes cause_h2o Incomplete reaction? (Reagents/Conditions) cause_elim->cause_h2o No solve_h2o Use anhydrous solvent. Ensure pure reagents. Increase reaction time. cause_h2o->solve_h2o Yes solve_dialk Use 1:1 stoichiometry. Add alkyl halide slowly. is_dialk->solve_dialk Yes is_trans Mixture of esters detected? is_dialk->is_trans No solve_trans Match alkoxide base to ester (NaOEt). is_trans->solve_trans Yes

Caption: A decision tree for troubleshooting common issues in the alkylation reaction.

References

Technical Support Center: Purification of Diethyl sec-butylmalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of diethyl sec-butylmalonate via vacuum distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of this compound, offering potential causes and solutions in a direct question-and-answer format.

ProblemPossible CausesSolutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the apparatus (joints, tubing).Inspect all glassware for cracks and ensure all joints are properly sealed with grease and securely clamped.
Inefficient vacuum pump.Check the pump oil for contamination and change if necessary. Ensure the pump is adequately sized for your setup.
Saturated cold trap.Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone) and is not overwhelmed.
Bumping or Unstable Boiling Uneven heating.Use a heating mantle with a magnetic stirrer for uniform heat distribution.[1]
Lack of boiling chips or stir bar.Always add new boiling chips or a magnetic stir bar to the flask before heating under vacuum.[1]
Applying vacuum too quickly.Gradually apply the vacuum to the system to avoid sudden, violent boiling.[1]
Low Product Yield Incomplete initial reaction.If the this compound is from a preceding synthesis, ensure the reaction went to completion.
Distillation temperature is incorrect.Optimize the distillation temperature based on the achieved vacuum level. A pressure-temperature nomograph can be a useful tool.[1]
Product loss during transfers.Minimize transfers of the product and ensure all material is recovered from the glassware.
Product Contamination or Discoloration Thermal degradation.Improve the vacuum to lower the boiling point and reduce the risk of decomposition at high temperatures.
Inadequate separation of fractions.For impurities with close boiling points, a fractionating column (e.g., Vigreux) is recommended for better separation.[2][3]
Carryover of non-volatile impurities.Do not fill the distillation flask more than two-thirds full to prevent bumping and entrainment of impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. At atmospheric pressure, its boiling point is in the range of 235-240 °C.[4][5] Under reduced pressure, the boiling point is significantly lower. For instance, a boiling range of 110-120 °C at 18-20 mmHg has been reported.[3] Another source indicates a boiling point of 110-114 °C at 18 mmHg.[6]

Q2: What are the key physical properties of this compound?

A2: The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₀O₄[7]
Molecular Weight 216.28 g/mol [7]
Appearance Colorless to almost colorless clear liquid[7]
Boiling Point (atm) 235-240 °C[4][5]
Boiling Point (vacuum) 110-120 °C @ 18-20 mmHg[3]
110-114 °C @ 18 mmHg[6]
Density ~0.983 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.4230-1.4260[6]

Q3: How can I tell if my product is pure after distillation?

A3: Purity can be assessed using several methods. Gas chromatography (GC) is a common and effective technique to determine the percentage of the desired compound.[8] The refractive index is a quick physical measurement that can indicate purity if compared to the literature value.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any impurities.

Q4: Is it necessary to use a fractionating column?

A4: While a simple distillation setup can be sufficient for removing non-volatile impurities, a fractionating column is highly recommended if you need to separate the desired product from impurities with similar boiling points, such as unreacted starting materials or side-products from a synthesis.[2][9]

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Dry ice and acetone (or liquid nitrogen) for the cold trap

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Cold trap

  • Vacuum pump

  • Tubing for vacuum and cooling water

  • Clamps to secure glassware

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean, dry, and lightly greased.

    • Securely clamp the distillation flask and receiving flask.

    • Connect the condenser to a circulating cold water supply.

    • Place a cold trap between the distillation apparatus and the vacuum pump. Fill the cold trap with a dry ice/acetone slurry or liquid nitrogen.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Add a few fresh boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring if using a magnetic stirrer.

    • Gradually apply the vacuum. The pressure should drop to the desired level (e.g., 18-20 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation. The first fractions to distill will likely be lower-boiling impurities. These should be collected in a separate receiving flask and discarded.

    • As the temperature of the vapor reaches the expected boiling point of this compound at the recorded pressure (approx. 110-120 °C at 18-20 mmHg), change to a clean receiving flask to collect the product fraction.[3]

    • Maintain a slow and steady distillation rate (1-2 drops per second) for optimal separation.[2]

    • Once the main fraction has been collected and the temperature begins to rise further or drop, stop the distillation.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Assemble dry distillation apparatus prep2 Charge flask with crude product & boiling chips prep1->prep2 prep3 Connect to vacuum and cold trap prep2->prep3 dist1 Start cooling water and stirring prep3->dist1 dist2 Gradually apply vacuum dist1->dist2 dist3 Begin gentle heating dist2->dist3 dist4 Collect and discard forerun dist3->dist4 dist5 Collect product fraction at target boiling point dist4->dist5 shut1 Stop heating and allow to cool dist5->shut1 shut2 Vent system to atmospheric pressure shut1->shut2 shut3 Disassemble and store product shut2->shut3

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_workflow Troubleshooting Logic for Vacuum Distillation Issues cluster_vacuum Vacuum Problems cluster_boiling Boiling Problems cluster_yield Purity/Yield Problems start Distillation Issue? is_vacuum Poor Vacuum? start->is_vacuum vac_check Check for leaks at joints/tubing pump_check Inspect pump oil and performance vac_check->pump_check trap_check Check cold trap pump_check->trap_check is_boiling Unstable Boiling? trap_check->is_boiling heat_check Ensure even heating (stirring) chips_check Add fresh boiling chips heat_check->chips_check vac_rate_check Apply vacuum slowly chips_check->vac_rate_check is_purity Low Yield or Impure Product? vac_rate_check->is_purity temp_check Optimize temp/pressure (use nomograph) column_check Use fractionating column temp_check->column_check flask_fill_check Ensure flask is not overfilled column_check->flask_fill_check end Successful Purification flask_fill_check->end is_vacuum->vac_check Yes is_vacuum->is_boiling No is_boiling->heat_check Yes is_boiling->is_purity No is_purity->temp_check Yes is_purity->end No

Caption: Troubleshooting workflow for common vacuum distillation issues.

References

Technical Support Center: Diethyl Sec-butylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of diethyl sec-butylmalonate.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis, focusing on common side reactions and offering practical solutions.

Q1: My final product is a mixture of this compound and a significant amount of a higher molecular weight compound. What is the likely cause and how can I prevent it?

A1: The most probable cause is the formation of a dialkylated side product, diethyl di-sec-butylmalonate.[1] This occurs because the mono-alkylated product, this compound, still possesses an acidic proton on the α-carbon. This proton can be removed by the base, creating a new enolate that reacts with another molecule of the alkyl halide.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Employ a strict 1:1 molar ratio of diethyl malonate to 2-bromobutane. A slight excess of diethyl malonate can favor mono-alkylation.[1][2]

  • Slow Addition: Add the 2-bromobutane to the reaction mixture slowly. This ensures the alkyl halide has a higher probability of reacting with the diethyl malonate enolate rather than the enolate of the mono-alkylated product.[1][2]

  • Base Selection: While sodium ethoxide is standard, using a bulkier base can sometimes disfavor the second alkylation due to steric hindrance. However, ensure enough base is present for the initial deprotonation.

  • Purification: Careful fractional distillation or column chromatography is often necessary to separate the mono- and di-alkylated products due to their similar polarities.[1]

Q2: The yield of my desired product is low, and I've detected the presence of butene isomers (1-butene and 2-butene). What is happening?

A2: This is a classic example of a competing E2 elimination reaction.[1][3] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HBr from your secondary alkyl halide (2-bromobutane).[1][4] The ethoxide base can act as a base to abstract a proton from a carbon adjacent to the carbon bearing the bromine.

Troubleshooting Steps:

  • Temperature Control: Maintain the lowest possible temperature that allows the alkylation to proceed at a reasonable rate. Lower temperatures generally favor substitution over elimination.

  • Base Choice: Using a less sterically hindered base can sometimes favor substitution. However, with a secondary halide, elimination will likely always be a competing pathway.

  • Alkyl Halide Choice: While you are specifically synthesizing the sec-butyl derivative, it is important to note that primary alkyl halides are less prone to elimination reactions.[1] Tertiary halides are generally unsuitable for this reaction as they primarily undergo elimination.[1][5]

Q3: During workup, I noticed the formation of a carboxylic acid. What could have caused this?

A3: The presence of a carboxylic acid is likely due to the hydrolysis of the ester functional groups in either your starting material or product. This can happen if water is present in your reaction mixture or is introduced during the workup under basic or acidic conditions.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all your reagents and solvents (especially the ethanol used to prepare sodium ethoxide) are strictly anhydrous.[1]

  • Careful Workup: When neutralizing the reaction mixture or performing extractions, do so at a controlled temperature and avoid prolonged exposure to strong acids or bases.

Q4: My product analysis shows a mixture of diethyl, ethyl methyl, and dimethyl esters. What is the source of this contamination?

A4: This issue, known as transesterification, arises when the alkoxide base used does not match the alkyl groups of the ester.[2] For example, if you were to use sodium methoxide with diethyl malonate, it could lead to the exchange of the ethyl groups on the ester with methyl groups.

Troubleshooting Steps:

  • Match the Base to the Ester: For the synthesis of this compound, it is crucial to use sodium ethoxide as the base, which is prepared from sodium metal and ethanol.[2]

Quantitative Data Summary

The following table summarizes typical yields and the distribution of products that can be expected in the synthesis of this compound and related reactions.

Product/Side ProductTypical Yield/RatioConditionsReference
This compound83-84%Diethyl malonate, sodium ethoxide, 2-bromobutane, reflux in ethanol for 48 hours.[6]
Diethyl di-sec-butylmalonateVariable, minimized by controlling stoichiometry.A common side product in malonic ester synthesis.[1]
2-ButeneMajor elimination product (cis and trans isomers).2-bromobutane with sodium ethoxide in ethanol.[7][8]
1-ButeneMinor elimination product.2-bromobutane with sodium ethoxide in ethanol.[8]

Experimental Protocol

Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of malonic esters.[6]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • sec-Butyl bromide (2-bromobutane)

  • Water

  • Apparatus for reflux, distillation, and stirring

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, add 35g of sodium metal (cut into small pieces) to 700 mL of absolute ethanol. The reaction is exothermic and may require initial cooling. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Once the sodium ethoxide solution has been prepared, add 250g of diethyl malonate in a steady stream while stirring.

  • Alkylation: To the resulting solution, add 210g of sec-butyl bromide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for 48 hours.

  • Workup: After the reflux period, remove the ethanol by distillation. To the residue, add 200 mL of water and shake the mixture. Allow the layers to separate.

  • Isolation and Purification: Separate the upper ester layer from the aqueous layer. Purify the crude this compound by vacuum distillation, collecting the fraction that boils at 110-120°C at 18-20 mmHg.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Base) secBuBr 2-Bromobutane (Alkyl Halide) Elimination_Product Butene Isomers (Elimination Side Product) secBuBr->Elimination_Product + NaOEt (E2) Product This compound (Desired Product) Enolate->Product + 2-Bromobutane (SN2) Monoalkylated_Enolate Monoalkylated Enolate Dialkylated_Product Diethyl di-sec-butylmalonate (Dialkylation Side Product) Monoalkylated_Enolate->Dialkylated_Product + 2-Bromobutane Product->Monoalkylated_Enolate + NaOEt

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Logic Troubleshooting Flowchart Start Problem Encountered High_MW_Impurity High MW Impurity Detected? Start->High_MW_Impurity Low_Yield_Alkene Low Yield & Alkene Gas? High_MW_Impurity->Low_Yield_Alkene No Dialkylation Likely Dialkylation - Control Stoichiometry - Slow Addition High_MW_Impurity->Dialkylation Yes Carboxylic_Acid Carboxylic Acid Present? Low_Yield_Alkene->Carboxylic_Acid No Elimination Likely E2 Elimination - Lower Temperature - Consider Base Low_Yield_Alkene->Elimination Yes Hydrolysis Likely Hydrolysis - Use Anhydrous Conditions - Careful Workup Carboxylic_Acid->Hydrolysis Yes Success Problem Resolved Carboxylic_Acid->Success No Dialkylation->Success Elimination->Success Hydrolysis->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of byproducts from reactions involving diethyl sec-butylmalonate.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with unreacted diethyl malonate. How can I remove it?

A: Unreacted diethyl malonate is a common impurity. Due to its higher acidity compared to its alkylated derivatives, it can often be removed with a basic wash.

  • Solution: During the aqueous workup, wash the organic layer with a dilute basic solution like sodium hydroxide or potassium carbonate. The unreacted diethyl malonate will be deprotonated and extracted into the aqueous layer.

  • Caution: Use this method carefully, as prolonged exposure to strong bases can cause hydrolysis of the desired ester product. For products with very similar boiling points, careful fractional distillation under reduced pressure is another effective method.

Q2: I am observing significant amounts of di-alkylated byproduct (e.g., diethyl di-sec-butylmalonate). How can I minimize its formation and separate it?

A: The formation of di-alkylated products is a known drawback of the malonic ester synthesis.

  • Minimizing Formation:

    • Stoichiometry: Use only a slight excess (if any) of the base and alkylating agent. A slight excess of the malonic ester can favor the mono-alkylation.

    • Stepwise Addition: For synthesizing unsymmetrical dialkylated malonic esters, a stepwise approach is recommended. First, react

Challenges in the hydrolysis and decarboxylation of Diethyl sec-butylmalonate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the hydrolysis and decarboxylation of diethyl sec-butylmalonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when hydrolyzing this compound?

A1: The primary challenge in the hydrolysis (saponification) of this compound is the steric hindrance presented by the bulky sec-butyl group. This can slow down the rate of reaction compared to less substituted malonic esters. Incomplete hydrolysis is a common issue, often requiring more stringent reaction conditions such as prolonged heating or the use of a co-solvent to ensure complete conversion to the corresponding dicarboxylate salt.

Q2: What are the typical conditions for the decarboxylation of sec-butylmalonic acid?

A2: Dialkylated malonic acids, such as sec-butylmalonic acid, generally require elevated temperatures for decarboxylation.[1] Typically, the isolated malonic acid is heated neat (without a solvent) at temperatures exceeding 150°C.[1] The reaction proceeds through a cyclic transition state to release carbon dioxide and form the final carboxylic acid product.[2][3]

Q3: Can hydrolysis and decarboxylation be performed in a single step (one-pot reaction)?

A3: Yes, one-pot procedures are common and can improve efficiency.[1] This is often achieved by performing the hydrolysis under acidic conditions (e.g., with aqueous HCl or H₂SO₄) and then heating the reaction mixture to induce decarboxylation.[1] Microwave-assisted methods have also been developed to facilitate this one-pot process.[4]

Q4: What are common side reactions to be aware of during these transformations?

A4: During hydrolysis, especially under harsh basic conditions, side reactions can occur. If the alkylating agent used to synthesize the starting material is still present, elimination reactions can be a concern, particularly with a secondary halide like sec-butyl bromide.[5] During decarboxylation, excessively high temperatures or prolonged heating can sometimes lead to degradation of the desired product.

Q5: How does the choice of base (for saponification) affect the hydrolysis reaction?

A5: Strong bases like sodium hydroxide or potassium hydroxide are typically used for saponification. Base-catalyzed hydrolysis is generally preferred as it is irreversible, driving the reaction to completion.[6] The use of an alkoxide that does not match the ester (e.g., methoxide for a diethyl ester) can lead to transesterification, resulting in a mixture of ester products.[5]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of this compound
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Due to the steric hindrance of the sec-butyl group, longer reaction times and/or higher temperatures may be required compared to simpler malonic esters. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Poor Solubility of the Ester In a biphasic system (e.g., aqueous base and the organic ester), poor mixing can limit the reaction rate. The use of a co-solvent like ethanol can create a homogeneous solution and accelerate the hydrolysis.
Base Concentration is too Low Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
Issue 2: Low Yield on Decarboxylation
Potential Cause Suggested Solution
Inadequate Temperature Dialkylated malonic acids often require temperatures of 150°C or higher to decarboxylate efficiently.[1] Ensure the reaction is heated sufficiently, preferably in an oil bath for uniform temperature control.
Incomplete Hydrolysis If the starting material for decarboxylation is the crude product from hydrolysis, any remaining ester will not decarboxylate under these conditions, leading to a lower yield of the final carboxylic acid. Ensure hydrolysis was complete before proceeding.
Product Loss During Workup The resulting carboxylic acid may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent.
Decomposition at High Temperatures While high temperatures are necessary, prolonged heating at excessively high temperatures can lead to product degradation. Monitor the evolution of CO₂ to gauge the reaction's completion and avoid unnecessary heating.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted Starting Material Incomplete hydrolysis or decarboxylation will result in the presence of the starting ester or the intermediate malonic acid. Optimize reaction conditions (time, temperature, reagents) as described above.
Side-Products from Synthesis Impurities from the initial alkylation to form this compound may carry through. Purification of the starting ester by distillation before hydrolysis is recommended for high-purity final products.
Contamination from Workup Ensure complete removal of acidic or basic reagents during the workup by washing the organic extracts thoroughly with water and brine.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol is adapted from a procedure by Organic Syntheses for a similar substrate.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium hydroxide (technical grade, 250 g) in water (200 ml).

  • Addition of Ester: Heat the potassium hydroxide solution and add this compound (1.16 moles, 250 g) in a steady stream with vigorous stirring.[7]

  • Reaction: Continue to stir and heat the mixture for 5 hours. A tube connected to a vacuum line can help in the removal of the ethanol byproduct.[7]

  • Workup: After 5 hours, cool the reaction mixture in an ice bath. Carefully acidify with technical hydrochloric acid, ensuring the temperature does not exceed 20°C.[7]

  • Extraction: Once the solution is acidic, extract the sec-butylmalonic acid with a suitable organic solvent like diethyl ether (3 x 200 ml portions).[7]

  • Drying and Isolation: Dry the combined organic extracts over a drying agent (e.g., calcium chloride), filter, and remove the solvent under reduced pressure to yield the sec-butylmalonic acid.

Protocol 2: Thermal Decarboxylation of sec-Butylmalonic Acid (General Procedure)
  • Setup: Place the dried sec-butylmalonic acid obtained from the hydrolysis step into a round-bottomed flask equipped for distillation.

  • Heating: Heat the flask in an oil bath to a temperature of 150-180°C.

  • Reaction: The malonic acid will melt and begin to decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases.

  • Purification: The resulting crude carboxylic acid can be purified by distillation, potentially under reduced pressure.

Visualizing the Process

Reaction Pathway

reaction_pathway Hydrolysis and Decarboxylation of this compound start This compound intermediate sec-Butylmalonic Acid start->intermediate Hydrolysis (Saponification) e.g., KOH, H₂O, Heat product Final Carboxylic Acid intermediate->product Decarboxylation e.g., Heat (>150°C)

Caption: Reaction workflow for the hydrolysis and decarboxylation.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_hydrolysis Was Hydrolysis Complete? start->check_hydrolysis check_decarboxylation Were Decarboxylation Conditions Optimal? check_hydrolysis->check_decarboxylation Yes optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Use co-solvent - Ensure excess base check_hydrolysis->optimize_hydrolysis No optimize_decarboxylation Optimize Decarboxylation: - Ensure temp >150°C - Heat until CO₂ evolution stops check_decarboxylation->optimize_decarboxylation No check_workup Review Workup Procedure: - Thorough extraction - Minimize transfers check_decarboxylation->check_workup Yes end Improved Yield optimize_hydrolysis->end optimize_decarboxylation->end check_workup->end steric_hindrance Impact of Steric Hindrance steric_hindrance Increased Steric Hindrance (e.g., sec-butyl group) slower_hydrolysis Slower Rate of Hydrolysis steric_hindrance->slower_hydrolysis harsher_conditions Requires Harsher Conditions (Longer time, Higher temp) slower_hydrolysis->harsher_conditions potential_sides Increased Potential for Side Reactions harsher_conditions->potential_sides

References

Technical Support Center: Optimizing Diethyl sec-Butylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of diethyl sec-butylmalonate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of water: Moisture in ethanol consumes the sodium metal, preventing the formation of the required sodium ethoxide base. A trial with 98.4% ethanol resulted in only a 66% yield, underscoring the need for anhydrous conditions.[1]Ensure anhydrous conditions: Use absolute (anhydrous) ethanol. Consider refluxing ethanol with a drying agent like magnesium turnings and distilling it directly into the reaction flask.[1]
Impure reactants: Commercially available diethyl malonate and sec-butyl bromide may contain impurities that can interfere with the reaction.Purify reactants: Redistill diethyl malonate and sec-butyl bromide before use to ensure high purity.[1]
Incomplete reaction: Insufficient reaction time or temperature can lead to low conversion.Optimize reaction conditions: Ensure the reaction is refluxed for a sufficient duration (a 48-hour reflux has been reported to give high yields).[2] Monitor the reaction's progress using techniques like TLC or GC.[3]
Formation of Side Products Dialkylation: The desired mono-alkylated product, this compound, still has an acidic proton and can react further to form a dialkylated byproduct.[4]Control stoichiometry: Use a slight excess of diethyl malonate relative to the sodium ethoxide and sec-butyl bromide to favor monoalkylation.[1] Slow, dropwise addition of the alkyl halide can also help minimize this side reaction.
E2 Elimination: The basic conditions can promote an elimination reaction with the sec-butyl bromide (a secondary halide), forming an alkene instead of the desired substitution product.[4]Control temperature: While reflux is necessary, avoid excessive or prolonged heating after the main reaction is complete, as higher temperatures can favor elimination.[1]
Difficult Product Isolation Emulsion during workup: The formation of sodium bromide salt can complicate the separation of aqueous and organic layers.Proper workup technique: After adding water, mix thoroughly and allow sufficient time for the layers to separate. The use of a separatory funnel is essential.[1]
Inefficient purification: Improper vacuum or temperature control during distillation can result in poor separation of the product from starting materials and byproducts.Fractional distillation under reduced pressure: This is the most effective method for purifying the final product. Collect the fraction that boils at the correct temperature and pressure for this compound (e.g., 110-120°C at 18-20 mmHg).[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic example of the malonic ester synthesis. It involves the deprotonation of diethyl malonate at the α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the sec-butyl bromide in an SN2 reaction to form this compound.[1][5]

Q2: Why is the use of anhydrous ethanol so critical for this synthesis?

A2: Anhydrous ethanol is crucial because the sodium ethoxide base is generated in situ by reacting sodium metal with ethanol. If water is present, the sodium will react preferentially with water to form sodium hydroxide. This significantly reduces the concentration of the necessary ethoxide base, leading to a lower product yield.[1]

Q3: Can I use a different base besides sodium ethoxide?

A3: While sodium ethoxide is the most common and cost-effective base, other strong bases can be used. However, it's important to use an alkoxide base that matches the ester groups of the malonate (i.e., ethoxide for diethyl malonate) to prevent transesterification, which would result in a mixture of ester products.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction's progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These methods allow you to track the disappearance of the starting materials (diethyl malonate and sec-butyl bromide) and the appearance of the desired product.

Q5: What is the expected boiling point of this compound during vacuum distillation?

A5: The boiling point is dependent on the pressure. A reliable reported range is 110-120°C at a pressure of 18-20 mmHg.[2] It's important to have a stable vacuum to ensure a clean separation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, which has been demonstrated to produce a high yield of the target compound.[2]

Materials:

  • Absolute Ethanol: 700 mL

  • Sodium: 35 g (1.52 gram atoms)

  • Diethyl Malonate: 250 g (1.56 moles)

  • sec-Butyl Bromide: 210 g (1.53 moles)

  • Water: 200 mL

Procedure:

  • Sodium Ethoxide Formation: In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol. Carefully add 35 g of sodium in appropriately sized pieces.

  • Enolate Formation: Once all the sodium has reacted, equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube. Heat the flask and add 250 g of diethyl malonate in a steady stream with stirring.

  • Alkylation: Following the addition of diethyl malonate, add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux due to the heat of the reaction.

  • Reflux: Stir and reflux the mixture for 48 hours.

  • Workup:

    • After the reflux period, arrange the apparatus for distillation and remove the ethanol.

    • Treat the residue with 200 mL of water, shake the mixture, and allow the layers to separate.

    • Separate the upper ester layer from the aqueous layer.

  • Purification:

    • Distill the crude ester layer using a well-wrapped Vigreux column under reduced pressure.

    • Collect the fraction boiling at 110–120°C / 18–20 mm Hg. This fraction is the purified this compound.

Yield: 274–278 g (83–84%)

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and purification of this compound.

Parameter Value Reference
Reported Yield 83-84%[2]
Reaction Time 48 hours (reflux)[2]
Boiling Point (Vacuum) 110-120°C / 18-20 mmHg[2]
Boiling Point (Atmospheric) 225°C (lit.)[6]

Visualized Workflows and Relationships

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Na_EtOH Sodium Ethoxide Formation Enolate Enolate Formation Na_EtOH->Enolate Add Diethyl Malonate Alkylation Alkylation with sec-Butyl Bromide Enolate->Alkylation Add sec-Butyl Bromide Reflux Reflux (48h) Alkylation->Reflux EtOH_Removal Ethanol Removal Reflux->EtOH_Removal Aq_Wash Aqueous Wash EtOH_Removal->Aq_Wash Separation Layer Separation Aq_Wash->Separation Distillation Vacuum Distillation Separation->Distillation Product Product Distillation->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Water Moisture Present? Start->Water Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Time_Temp Insufficient Time/Temp? Start->Time_Temp Elimination Side Reactions (E2)? Start->Elimination Anhydrous Use Anhydrous Reagents/Solvents Water->Anhydrous Control_Stoich Use Slight Excess of Diethyl Malonate Stoichiometry->Control_Stoich Optimize_Cond Increase Reflux Time & Monitor Reaction Time_Temp->Optimize_Cond Control_Temp Moderate Reflux Temperature Elimination->Control_Temp

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Effect of temperature on Diethyl sec-butylmalonate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving diethyl sec-butylmalonate. This resource is tailored for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experimental work, with a focus on the impact of temperature on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the alkylation of diethyl malonate. This process involves the deprotonation of diethyl malonate at the α-carbon using a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a sec-butyl halide (like sec-butyl bromide) in an SN2 reaction to form this compound.[1]

Q2: What is the recommended temperature for the synthesis of this compound?

The synthesis is typically performed at the reflux temperature of the solvent, which is commonly absolute ethanol.[2][3] This provides the necessary energy to drive the reaction to completion. One established procedure involves refluxing the reaction mixture for 48 hours.[3]

Q3: How does temperature affect the yield of this compound?

Temperature is a critical parameter. While heating is necessary, excessively high temperatures can promote side reactions, leading to a decrease in the yield of the desired product.[1][2] It is crucial to maintain a controlled and appropriate temperature throughout the reaction.

Q4: What are the common side reactions, and how are they influenced by temperature?

The primary side reactions are dialkylation and elimination (E2 reaction).

  • Dialkylation: The mono-alkylated product, this compound, still has an acidic proton and can be deprotonated and react with another molecule of sec-butyl bromide to form diethyl di-sec-butylmalonate. Higher temperatures can increase the rate of this second alkylation.[1]

  • Elimination (E2 Reaction): The ethoxide base can abstract a proton from the sec-butyl bromide, leading to the formation of butene gas instead of the desired substitution product. This elimination reaction is significantly favored at higher temperatures, especially with secondary alkyl halides like sec-butyl bromide.[1]

Q5: Can the ester groups hydrolyze during the reaction?

Ester hydrolysis to carboxylic acids can occur under acidic or basic conditions, particularly at elevated temperatures during the workup procedure. It is important to carefully neutralize the reaction mixture and avoid prolonged heating during this stage.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound and Formation of Butene Gas
  • Observation: The yield of the desired product is significantly lower than expected, and you may detect the formation of a gaseous byproduct.

  • Probable Cause: A competing E2 elimination reaction is likely occurring, where the ethoxide base reacts with the sec-butyl bromide to form butene. This is often exacerbated by excessively high reaction temperatures.[1]

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. While reflux is often necessary, avoid overheating. For secondary alkyl halides, using a lower temperature for a longer duration might be beneficial.

    • Choice of Base: While sodium ethoxide is standard, using a bulkier base can sometimes favor substitution over elimination, although this may also slow down the desired reaction.[1]

Issue 2: Significant Amount of Diethyl di-sec-butylmalonate in the Product Mixture
  • Observation: Your final product is contaminated with a significant amount of the dialkylated byproduct.

  • Probable Cause: The mono-alkylated product is undergoing a second alkylation. This can be due to an incorrect stoichiometry of reactants or prolonged reaction at high temperatures.[1]

  • Solutions:

    • Stoichiometry: Use a slight excess of diethyl malonate relative to the base and sec-butyl bromide to favor mono-alkylation.

    • Slow Addition: Add the sec-butyl bromide slowly to the reaction mixture. This helps ensure it reacts with the diethyl malonate enolate before the enolate of the product.[1]

    • Temperature Management: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can lead to localized heating, increasing the rate of the second alkylation.[1]

Data Presentation: Effect of Temperature on Reaction Outcomes (Illustrative)

The following table provides an illustrative summary of how temperature can affect the product distribution in the alkylation of diethyl malonate with sec-butyl bromide. Please note that these are representative values based on the principles of SN2 vs. E2 competition and may not reflect actual experimental results precisely.

Reaction Temperature (°C)This compound (SN2 Product) Yield (%)Butene (E2 Product) Formation (%)Diethyl di-sec-butylmalonate Formation (%)
5075205
78 (Reflux in Ethanol)83[3]125
10060355

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on established methods for the alkylation of diethyl malonate.[3]

1. Preparation of Sodium Ethoxide:

  • In a flask equipped with a reflux condenser and a stirrer, add 700 mL of absolute ethanol.

  • Carefully add 35 g of sodium metal in small pieces. The reaction is exothermic and may require cooling.

2. Formation of the Enolate:

  • Once all the sodium has reacted, heat the sodium ethoxide solution.

  • Slowly add 250 g of diethyl malonate with stirring.

3. Alkylation:

  • To the resulting solution, gradually add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for 48 hours.

4. Workup:

  • After reflux, distill off the excess ethanol.

  • Add approximately 200 mL of water to the residue and shake thoroughly.

  • Separate the upper layer containing the crude this compound.

5. Purification:

  • Purify the crude product by vacuum distillation, collecting the fraction at 110-120°C/18-20 mm Hg.[3]

Visualizations

Reaction_Pathway Alkylation of Diethyl Malonate DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate Deprotonation Product This compound (Desired Product) Enolate->Product SN2 Alkylation Byproduct2 Diethyl di-sec-butylmalonate (Dialkylation Byproduct) Enolate->Byproduct2 Second Alkylation NaOEt Sodium Ethoxide (Base) Byproduct1 Butene (E2 Byproduct) NaOEt->Byproduct1 E2 Elimination SecBuBr sec-Butyl Bromide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Byproducts Analyze Byproduct Profile (GC-MS) Start->Check_Byproducts High_E2 High levels of Butene? Check_Byproducts->High_E2 High_Dialkylation High levels of Dialkylated Product? High_E2->High_Dialkylation No Solution_E2 Reduce Reaction Temperature Consider a bulkier base High_E2->Solution_E2 Yes Solution_Dialkylation Adjust Stoichiometry (excess malonate) Slow addition of alkyl halide High_Dialkylation->Solution_Dialkylation Yes End Optimized Yield High_Dialkylation->End No Solution_E2->End Solution_Dialkylation->End

Caption: A logical workflow for troubleshooting low yields in the reaction.

References

Choosing the right base for deprotonating Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of an appropriate base for the deprotonation of Diethyl sec-butylmalonate, a critical step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for deprotonating this compound and why?

A1: The standard and most highly recommended base for deprotonating this compound is sodium ethoxide (NaOEt) in a solution of anhydrous ethanol. This choice is based on two primary factors:

  • Sufficient Basicity : The alpha-proton of a malonic ester is significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][2] Sodium ethoxide's conjugate acid, ethanol, has a pKa of about 16, making ethoxide a strong enough base to effectively and almost completely deprotonate the malonic ester to form the desired enolate.[3][4][5]

  • Prevention of Transesterification : Using an alkoxide base where the alkyl group matches that of the ester (i.e., ethoxide for a diethyl ester) is crucial.[1][6] This prevents a side reaction known as transesterification, which would result in a mixture of ester products and complicate purification.

Q2: What is transesterification and how can it be avoided?

A2: Transesterification is a reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In this context, if a base like sodium methoxide were used with this compound, the methoxide could attack the ester's carbonyl carbon, leading to the formation of methyl ethyl esters and a mixed-product pool.

To avoid this: Always match the alkoxide base to the ester. For Diethyl esters, use ethoxide. For Dimethyl esters, use methoxide.

Q3: How do pKa values guide the selection of a suitable base?

A3: The fundamental principle of an acid-base reaction is that the equilibrium will favor the side with the weaker acid (higher pKa). For successful deprotonation, the conjugate acid of the base used must be significantly weaker (have a higher pKa) than the acid being deprotonated (the malonic ester). The pKa of this compound is predicted to be around 13.13, while the pKa of ethanol is about 16.[2][5] This difference of nearly 3 pKa units ensures that the reaction equilibrium lies far to the side of the enolate product.

Troubleshooting Guide

Q4: My deprotonation reaction is giving low yields. What are the common causes and solutions?

A4: Low yields are typically traced back to incomplete deprotonation or competing side reactions. Here are the most common issues and how to troubleshoot them:

  • Issue 1: Incomplete Deprotonation

    • Cause : Insufficient quantity or quality of the base. The use of old sodium ethoxide that has been exposed to atmospheric moisture can reduce its effectiveness.

    • Solution : Use at least one full equivalent of a freshly opened or properly stored, high-quality base. Ensure all glassware is thoroughly dried to prevent the base from being quenched by water.

  • Issue 2: Ester Hydrolysis (Saponification)

    • Cause : Presence of water in the reaction medium. Water can react with the ester, especially under basic conditions, to form a carboxylate salt.[7]

    • Solution : Use anhydrous solvents (e.g., absolute ethanol) and ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Issue 3: Competing Elimination Reactions

    • Cause : While less of a concern during the deprotonation step itself, if the reaction is heated excessively or if the subsequent alkylating agent is a secondary halide, E2 elimination can become a significant side reaction.[7][8]

    • Solution : Maintain careful temperature control. Deprotonation is typically carried out at room temperature or below.[4] When adding an alkyl halide in a subsequent step, add it slowly to a solution of the pre-formed enolate to control the reaction temperature.[4]

Q5: Can stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) be used?

A5: Yes, stronger bases can be used, but they are often unnecessary and introduce other considerations.

  • Sodium Hydride (NaH) : As a non-nucleophilic base, NaH deprotonates the malonic ester irreversibly, producing hydrogen gas. This avoids the equilibrium considerations of NaOEt and eliminates the risk of the base acting as a nucleophile. However, the reaction must be conducted in an aprotic solvent (like THF or DMF), and appropriate safety measures must be taken to handle the hydrogen gas evolution.

  • Lithium Diisopropylamide (LDA) : LDA is an extremely strong, sterically hindered, non-nucleophilic base that provides rapid and quantitative deprotonation.[9] While effective, it is generally considered "overkill" for a substrate as acidic as a malonic ester.[4] LDA requires cryogenic temperatures (e.g., -78 °C) and strictly anhydrous conditions, making the procedure more demanding than using NaOEt.

Data Presentation

Table 1: Comparison of Common Bases for Deprotonating this compound

BaseFormulaBase TypepKa of Conjugate AcidRecommended SolventKey Considerations
Sodium EthoxideNaOEtAlkoxide (Nucleophilic)~16 (Ethanol)Anhydrous EthanolRecommended Standard . Prevents transesterification. Reaction is an equilibrium.[3][5]
Sodium HydrideNaHHydride (Non-nucleophilic)~36 (H₂)THF, DMFIrreversible deprotonation. Produces H₂ gas (requires venting). No risk of transesterification.
Lithium DiisopropylamideLDAAmide (Non-nucleophilic)~36 (Diisopropylamine)THFIrreversible, rapid deprotonation. Requires cryogenic temperatures (-78 °C) and is often unnecessary.[9]

Experimental Protocols

Protocol 1: Standard Deprotonation using Sodium Ethoxide

This protocol describes the formation of the enolate from this compound.

Materials:

  • This compound

  • Sodium ethoxide (solid) or a prepared 21% solution in ethanol

  • Anhydrous Ethanol (absolute, 200 proof)

  • Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and an inert gas source (N₂ or Ar)

Procedure:

  • Setup : Assemble the glassware and flame-dry it under vacuum or oven-dry it to remove all moisture. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Base Preparation : If using solid sodium ethoxide, dissolve one molar equivalent in anhydrous ethanol in the reaction flask with stirring under an inert atmosphere. If using a solution, add the appropriate volume to the flask.

  • Substrate Addition : Add one molar equivalent of this compound dropwise to the stirred solution of sodium ethoxide at room temperature over 15-20 minutes.

  • Enolate Formation : Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the enolate.[4] The solution should be homogeneous.

  • Proceed to Next Step : The resulting solution containing the sodium salt of the this compound enolate is now ready for the subsequent reaction (e.g., alkylation).

This protocol is adapted from general procedures for malonic ester synthesis.[10]

Visualizations

Deprotonation_Workflow sub This compound in Anhydrous Ethanol base Add 1 eq. Sodium Ethoxide (NaOEt) sub->base Step 1 stir Stir at Room Temperature (1 hour) base->stir Step 2 enolate Sodium Enolate of This compound stir->enolate Formation next_step Ready for Alkylation or other reaction enolate->next_step Product

Caption: Workflow for the deprotonation of this compound.

Troubleshooting_Logic start Low Yield or Impure Product? incomplete Incomplete Reaction? start->incomplete Check TLC/GC-MS for starting material side_rxn Side Products Present? start->side_rxn Check analytical data for unexpected peaks sol_base Solution: • Use 1 full eq. of fresh base • Ensure anhydrous conditions incomplete->sol_base Yes transester Transesterification? side_rxn->transester Yes hydrolysis Hydrolysis (Saponification)? transester->hydrolysis No sol_trans Solution: Match alkoxide to ester (e.g., NaOEt for Diethyl) transester->sol_trans Yes sol_hydro Solution: Use anhydrous solvent and inert atmosphere hydrolysis->sol_hydro Yes

References

Technical Support Center: Diethyl sec-butylmalonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for diethyl sec-butylmalonate reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the work-up of this compound reactions, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yielded a significant amount of diethyl di-sec-butylmalonate. How can I prevent this dialkylation?

Issue: The monoalkylated product, this compound, still has an acidic proton on the α-carbon. This proton can be removed by the base, leading to a second alkylation reaction and the formation of the dialkylated byproduct.[1] This is a common challenge in malonic ester synthesis.[1]

Solutions:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (sec-butyl bromide). A slight excess of diethyl malonate can also help minimize dialkylation.[1]

  • Slow Addition: Add the sec-butyl bromide slowly to the reaction mixture. This ensures that the alkylating agent reacts with the diethyl malonate enolate before it can react with the enolate of the desired product.[1]

  • Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can increase the rate of the second alkylation.[1]

Q2: I'm observing a low yield of the desired product and the formation of butene gas. What is causing this?

Issue: This is likely due to a competing E2 elimination reaction. The ethoxide base can abstract a proton from the β-carbon of the sec-butyl bromide, leading to the formation of butene instead of the desired substitution product. This is more common with secondary alkyl halides like sec-butyl bromide.[1]

Solutions:

  • Use a Milder Base: While sodium ethoxide is common, exploring alternative, less sterically hindered bases could potentially reduce the rate of elimination.

  • Temperature Control: Lowering the reaction temperature may favor the SN2 substitution reaction over the E2 elimination pathway.

Q3: During the aqueous work-up, I'm having trouble with emulsions forming. How can I resolve this?

Issue: The presence of sodium bromide, a salt byproduct of the reaction, can make the separation of the organic and aqueous layers difficult, leading to the formation of emulsions.[2]

Solutions:

  • Add Brine: After the initial water wash, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break up emulsions and further remove water from the organic layer.[1]

  • Allow Adequate Time for Separation: Ensure thorough mixing in a separatory funnel and then allow sufficient time for the layers to fully separate.[2]

Q4: My final product is contaminated with unreacted diethyl malonate. How can I improve the purity?

Issue: Incomplete reaction or inefficient purification can lead to the presence of starting material in the final product.

Solutions:

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the diethyl malonate has been consumed before starting the work-up.[1][3]

  • Efficient Purification: Purify the crude product by vacuum distillation.[4][5] The significant difference in boiling points between diethyl malonate and this compound allows for their effective separation.

Q5: The ester groups in my product seem to have hydrolyzed during work-up. What went wrong?

Issue: The ester groups of this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions, particularly at elevated temperatures.[1]

Solutions:

  • Careful Neutralization: Ensure the reaction mixture is carefully neutralized to a pH of ~7 before extraction.[1]

  • Use Mild Conditions: Wash with a saturated sodium bicarbonate solution followed by brine, and avoid using strong acids or bases during the work-up.[1]

  • Avoid Prolonged Heating: Minimize the time the reaction mixture is heated in the presence of acid or base during the work-up procedure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The most common method is the malonic ester synthesis. This involves the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks an alkyl halide, such as sec-butyl bromide, in an SN2 reaction to form this compound.[1][2]

Q2: Why is it critical to use anhydrous ethanol?

The use of absolute (anhydrous) ethanol is crucial because the base for the reaction, sodium ethoxide, is generated in situ by reacting sodium metal with ethanol. If water is present, it will react with the sodium to form sodium hydroxide, which is a weaker base than sodium ethoxide and can also lead to unwanted side reactions like ester hydrolysis.[1][2]

Q3: What are the common impurities in crude this compound?

Common impurities can include:

  • Unreacted starting materials (diethyl malonate and sec-butyl bromide)[6]

  • The dialkylated product (diethyl di-sec-butylmalonate)[6]

  • Solvent (ethanol)[6]

  • Salt byproduct (sodium bromide)[6]

Q4: What is the best method for purifying crude this compound?

Vacuum distillation is the most effective method for purifying this compound.[4][5] This technique allows for distillation at a lower temperature, which prevents thermal degradation of the product.[5]

Data Presentation

Table 1: Boiling Points of Relevant Compounds

CompoundBoiling Point (°C) at Pressure (mmHg)
Diethyl malonate90 °C at 15 mmHg[7]
This compound110-120 °C at 18-20 mmHg[5][8]
Diethyl n-butylmalonate102-104 °C at 11 mmHg[5]
Diethyl dibutylmalonate150 °C at 12 mmHg[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods.[1][8]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a stirrer, add clean sodium pieces to absolute ethanol. The reaction is exothermic and may require cooling. Ensure all the sodium has reacted to form sodium ethoxide before proceeding.[1]

  • Formation of the Enolate: Cool the sodium ethoxide solution to approximately 50°C. Slowly add diethyl malonate with stirring.[9]

  • Alkylation: To the clear solution, gradually add sec-butyl bromide. The reaction is exothermic, and cooling may be necessary to maintain control.[1]

  • Reflux: Heat the reaction mixture to reflux until the reaction is complete. The completion of the reaction can be monitored by checking if the mixture is neutral to moist litmus paper or by using TLC.[1][2]

Protocol 2: Work-up and Purification

  • Ethanol Removal: Distill off the excess ethanol.[1][8]

  • Aqueous Wash: Add water to the residue and shake thoroughly in a separatory funnel. Separate the upper organic layer.[1][8]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[4]

  • Combine and Wash: Combine the organic layers and wash with brine.[1][4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[4][6]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Vacuum Distillation: Purify the crude this compound by vacuum distillation.[4][5] Collect the fraction that boils at the correct temperature for your vacuum level (refer to Table 1).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Na_EtOH Sodium Ethoxide Formation Enolate_Formation Enolate Formation Na_EtOH->Enolate_Formation Add Diethyl Malonate Alkylation Alkylation with sec-Butyl Bromide Enolate_Formation->Alkylation Add sec-Butyl Bromide Reflux Reflux Alkylation->Reflux EtOH_Removal Ethanol Removal Reflux->EtOH_Removal Aqueous_Wash Aqueous Wash EtOH_Removal->Aqueous_Wash Extraction Extraction Aqueous_Wash->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Vacuum_Distillation Vacuum Distillation Concentration->Vacuum_Distillation Final_Product Final_Product Vacuum_Distillation->Final_Product troubleshooting_logic Start Low Yield or Impure Product Check_Dialkylation Check for Dialkylation (GC/MS) Start->Check_Dialkylation Check_Elimination Check for Elimination (Gas Evolution) Start->Check_Elimination Check_Hydrolysis Check for Hydrolysis (Acidic Product) Start->Check_Hydrolysis Check_Unreacted_SM Check for Unreacted Starting Material (TLC/GC) Start->Check_Unreacted_SM Sol_Dialkylation Adjust Stoichiometry Slow Addition Control Temperature Check_Dialkylation->Sol_Dialkylation Sol_Elimination Lower Temperature Consider Milder Base Check_Elimination->Sol_Elimination Sol_Hydrolysis Neutralize Carefully Avoid Strong Acid/Base Check_Hydrolysis->Sol_Hydrolysis Sol_Unreacted_SM Ensure Complete Reaction Efficient Vacuum Distillation Check_Unreacted_SM->Sol_Unreacted_SM

References

Validation & Comparative

GC-MS Purity Analysis: A Comparative Guide to Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. Diethyl sec-butylmalonate is a key building block in various synthetic pathways, and its purity can significantly influence reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, offering insights into its purity assessment alongside a common alternative, Diethyl butylmalonate.

Comparative Analysis of Purity and Impurities

The purity of commercially available this compound is typically stated to be greater than 95% as determined by gas chromatography. Potential impurities can arise from the synthesis process, which often involves the alkylation of diethyl malonate.[1][2] Common impurities may include unreacted starting materials, such as diethyl malonate, and over-alkylated byproducts.

For comparison, a similar compound, Diethyl butylmalonate, is also susceptible to analogous impurities. A detailed analysis of this compound can provide a framework for understanding the purity profile of this compound.

ParameterThis compoundDiethyl butylmalonate (for comparison)Potential Impact on Synthesis
Typical Purity (by GC) >95.0% - ≥97%[3]Typically >98%Higher purity minimizes side reactions and simplifies product purification.
Common Impurities Diethyl malonate, Diethyl di-sec-butylmalonate, residual solventsDiethyl malonate, Butyl bromide, Diethyl dibutylmalonate[4]Impurities can lead to the formation of undesired byproducts, complicating downstream processes.
Molecular Weight 216.28 g/mol [3]216.27 g/mol [5][6]Similar molecular weights may result in close elution times in chromatography.
Boiling Point 110-114°C at 18mmHg[7]510.7 K (237.55 °C) at 760 mmHg[8]Differences in boiling points can be exploited for purification by distillation.

Experimental Protocol: GC-MS Purity Analysis

The following protocol, adapted from established methods for similar malonic esters, provides a robust framework for the GC-MS analysis of this compound.[4]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane.

2. GC-MS Instrumentation and Parameters:

  • Instrument: An Agilent GC-MS system or equivalent is suitable.[4]

  • Column: An HP-5ms (or equivalent non-polar capillary column) is recommended for good separation of the analyte and potential impurities.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 40-400 m/z to capture the molecular ion and key fragments of the target compound and potential impurities.[4]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of Diethyl butylmalonate, for instance, shows characteristic top peaks at m/z 160, 171, 133, 101, and 115.[5]

  • Calculate the purity of the sample based on the relative peak area percentage of the main component.

  • Identify impurity peaks by comparing their mass spectra against spectral libraries and considering potential synthetic byproducts.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between this compound and its alternatives, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent (e.g., Ethyl Acetate) A->B C Inject Sample D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Identify Peaks (Retention Time & Mass Spectrum) F->G H Calculate Purity (Peak Area %) G->H I Identify Impurities G->I Logical_Comparison cluster_main This compound cluster_alt Alternative: Diethyl butylmalonate DSBM This compound DSBM_Purity Purity: >95-97% DSBM->DSBM_Purity DSBM_Impurities Impurities: - Diethyl malonate - Di-alkylation products DSBM->DSBM_Impurities DBM Diethyl butylmalonate DSBM->DBM Structural Isomer (sec-butyl vs. n-butyl) DBM_Purity Purity: Typically >98% DBM->DBM_Purity DBM_Impurities Impurities: - Diethyl malonate - Butyl bromide - Di-alkylation products DBM->DBM_Impurities

References

A Comparative Guide to the Identification of Impurities in Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in Diethyl sec-butylmalonate. The selection of an appropriate analytical technique is critical for ensuring the purity of starting materials and intermediates in drug development and chemical synthesis. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental protocols and data.

Comparison of Analytical Techniques

The choice of analytical method for impurity profiling in this compound depends on the specific requirements of the analysis, such as the volatility and polarity of the impurities, the required sensitivity, and the need for structural elucidation.

Analytical Technique Principle Applicability for this compound Impurities Strengths Limitations Estimated Limit of Detection (LOD) Estimated Limit of Quantification (LOQ)
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification.Highly suitable for identifying volatile and semi-volatile impurities such as unreacted starting materials (diethyl malonate, sec-butyl bromide), the dialkylation byproduct (diethyl di-sec-butylmalonate), and residual solvents (ethanol).High resolution and sensitivity, provides structural information from mass spectra, extensive spectral libraries available for compound identification.[1][2]Not suitable for non-volatile or thermally labile impurities.0.01 - 1 ppm0.03 - 3 ppm
HPLC Separates compounds based on their polarity and interactions with a stationary and mobile phase.Effective for separating this compound from less volatile or more polar impurities. Can be adapted for a wide range of malonic esters and their byproducts.[3][4]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[5][6] Well-established for quantitative analysis.May require method development to achieve optimal separation of structurally similar compounds. Lower resolution than GC for volatile compounds.0.1 - 10 ppm0.3 - 30 ppm
NMR Spectroscopy Provides detailed information about the molecular structure of compounds based on the interaction of atomic nuclei with a magnetic field.Excellent for structural elucidation of unknown impurities and for quantifying major components. Can be used to identify and quantify all proton-containing impurities if their signals do not overlap significantly.[7][8]Provides unambiguous structural information, non-destructive, and inherently quantitative without the need for calibration curves for the main analyte.Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity detection. Complex spectra can be difficult to interpret.100 - 1000 ppm300 - 3000 ppm

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of dialkyl malonates and is suitable for the identification and quantification of volatile and semi-volatile impurities.[9]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Expected impurities and their characteristic ions should be monitored. For example, diethyl malonate (m/z 160, 115, 88), sec-butyl bromide (m/z 136, 138, 57), and diethyl di-sec-butylmalonate (m/z 272, 215, 187).

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the separation of this compound and potential non-volatile impurities using reverse-phase HPLC.[3]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 90:10 (v/v) acetonitrile:water over 15 minutes.

    • Hold at 90:10 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 210 nm.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time, confirmed by spiking with a reference standard.

  • Quantify impurities by comparing their peak areas to a calibration curve of a reference standard.

Protocol 3: NMR Analysis of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of impurities.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional): COSY and HSQC experiments can be performed to aid in the structural elucidation of unknown impurities.

3. Data Analysis:

  • The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester groups (triplet and quartet) and the sec-butyl group (triplet, doublet, and multiplet).

  • Impurities such as diethyl malonate will show a characteristic singlet for the α-protons. The dialkylation product, diethyl di-sec-butylmalonate, will lack the α-proton signal.

  • The chemical shifts of residual solvents and other common impurities can be identified using established tables.[8][10][11]

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of impurities in this compound.

Workflow for Impurity Identification in this compound cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Impurity Characterization start Sample of this compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr interpret_gcms Identify Volatile Impurities gcms->interpret_gcms interpret_hplc Identify Non-Volatile Impurities hplc->interpret_hplc interpret_nmr Structural Elucidation nmr->interpret_nmr quantify Quantify Impurities interpret_gcms->quantify interpret_hplc->quantify structure Confirm Structure interpret_nmr->structure report Generate Impurity Profile Report quantify->report structure->report

Caption: A logical workflow for the identification and characterization of impurities.

Conclusion

The comprehensive analysis of impurities in this compound requires a multi-technique approach. GC-MS is the preferred method for the identification and quantification of volatile and semi-volatile impurities due to its high resolution and sensitivity. HPLC is a versatile technique for a broader range of impurities, particularly those that are non-volatile. NMR spectroscopy is indispensable for the definitive structural elucidation of unknown impurities and for orthogonal quantification. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and purity of this compound, leading to safer and more effective final products.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Diethyl sec-Butylmalonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diethyl sec-butylmalonate and a series of structurally related diethyl alkylmalonates. It is intended for researchers, scientists, and drug development professionals who rely on unambiguous structural characterization of organic molecules. The presented data, supported by detailed experimental protocols, will aid in the identification and verification of these compounds.

Comparative NMR Data Analysis

The chemical environment of the protons and carbon atoms in diethyl malonate derivatives is highly sensitive to the nature of the alkyl substituent at the α-carbon. This sensitivity is reflected in the chemical shifts (δ), signal multiplicities, and coupling constants (J) observed in their ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for this compound and several of its analogs, providing a clear basis for structural comparison and verification.

Table 1: ¹H NMR Spectral Data of Diethyl Alkylmalonates (CDCl₃)

CompoundAlkyl Groupδ (ppm) - OCH₂ (quartet)δ (ppm) - OCH₂CH ₃ (triplet)δ (ppm) - α-CH (multiplet)δ (ppm) - Alkyl Protons
This compoundsec-Butyl4.191.253.25 (d)1.85 (m, 1H), 1.53 (m, 1H), 1.18 (m, 1H), 0.91 (t, 3H), 0.88 (d, 3H)
Diethyl malonateH4.201.283.39 (s)N/A
Diethyl methylmalonateMethyl4.181.273.42 (q)1.42 (d, 3H)
Diethyl ethylmalonateEthyl4.181.253.22 (t)1.98 (quintet, 2H), 0.90 (t, 3H)
Diethyl diethylmalonateDiethyl4.171.24N/A1.92 (q, 4H), 0.82 (t, 6H)

Note: Data for Diethyl malonate, Diethyl methylmalonate, Diethyl ethylmalonate, and Diethyl diethylmalonate were obtained from the Spectral Database for Organic Compounds (SDBS). Data for this compound is based on typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data of Diethyl Alkylmalonates (CDCl₃)

CompoundAlkyl Groupδ (ppm) - C=Oδ (ppm) - OC H₂δ (ppm) - OCH₂C H₃δ (ppm) - α-Cδ (ppm) - Alkyl Carbons
This compoundsec-Butyl~169~61~14~56~34 (CH), ~26 (CH₂), ~12 (CH₃), ~11 (CH₃)
Diethyl malonateH166.861.514.041.6N/A
Diethyl methylmalonateMethyl170.261.314.049.214.8 (CH₃)
Diethyl ethylmalonateEthyl169.561.214.056.522.3 (CH₂), 11.8 (CH₃)
Diethyl diethylmalonateDiethyl171.960.814.058.024.5 (CH₂), 8.1 (CH₃)

Note: Data for Diethyl malonate, Diethyl methylmalonate, Diethyl ethylmalonate, and Diethyl diethylmalonate were obtained from the Spectral Database for Organic Compounds (SDBS). ¹³C NMR data for this compound is estimated based on typical substituent effects, as precise experimental data was not available in the searched databases.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for diethyl malonate derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the diethyl malonate derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled with NOE (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 - 2.0 s

  • Spectral Width: 0 to 220 ppm

Visualization of Key Structural Features

The following diagrams illustrate the general structure of the analyzed compounds and the workflow for their NMR analysis.

G cluster_0 General Structure of Diethyl Alkylmalonates R R alpha_C α-CH ester C(=O)OCH₂CH₃ structure R-CH(COOCH₂CH₃)₂ R_label Alkyl Group (e.g., sec-Butyl) alpha_label α-Proton/Carbon ester_label Ethyl Ester Group

Caption: General chemical structure of diethyl alkylmalonates.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in CDCl₃ with TMS) acq_1H ¹H NMR Data Acquisition prep->acq_1H acq_13C ¹³C NMR Data Acquisition prep->acq_13C proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_1H->proc acq_13C->proc analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) proc->analysis confirm Structure Confirmation analysis->confirm

Caption: A typical workflow for NMR-based structural characterization.

Chiral HPLC Analysis of Diethyl sec-Butylmalonate Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral molecules is a critical aspect of ensuring safety, efficacy, and quality. Products derived from diethyl sec-butylmalonate, such as 5-sec-butylbarbituric acid and its analogs, possess a chiral center that necessitates enantioselective separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary and versatile technique for this purpose. This guide provides an objective comparison of chiral HPLC methods with alternative techniques, supported by experimental data, to facilitate method development and selection.

Comparison of Chiral Separation Techniques

The enantiomers of chiral compounds derived from this compound can be resolved by several analytical techniques. Chiral HPLC is often the method of choice due to its robustness and wide applicability. However, alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable solutions, each with distinct advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesTypical Analytes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Wide range of CSPs available, high versatility, suitable for non-volatile and thermally labile compounds, robust and reproducible.Can be time-consuming to develop methods, higher cost of chiral columns.Barbiturates, chiral acids, amines, and other non-volatile chiral compounds.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High separation efficiency, fast analysis times, sensitive detectors.Requires analytes to be volatile and thermally stable, may require derivatization.Volatile chiral compounds, derivatized barbiturates, sec-butyl carboxylates.[1]
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.High efficiency, low sample and reagent consumption, rapid method development.Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.Charged or ionizable chiral molecules, including barbiturates.[2]

Performance Data for Chiral HPLC Analysis

The choice of chiral stationary phase is paramount in developing a successful chiral HPLC separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the resolution of barbiturates and related compounds. Below is a summary of performance data for the chiral separation of pentobarbital, a close structural analog of 5-sec-butylbarbituric acid.

Chiral Stationary PhaseMobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)Reference
CHIRALCEL® OJ-3n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.13.374.684.86Application Note

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful implementation of chiral separation methods.

Protocol 1: Chiral HPLC Analysis of Pentobarbital

This protocol is highly applicable for the chiral separation of 5-sec-butylbarbituric acid due to structural similarities.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALCEL® OJ-3, 150 x 4.6mm, 3µm.

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral GC Analysis of Barbiturates (General Protocol)

This protocol outlines a general procedure for the chiral GC analysis of barbiturates, which may require derivatization.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., CycloSil-B).[1]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID) or MS transfer line at 280°C.

  • Sample Preparation: If necessary, derivatize the sample with a suitable reagent (e.g., methylation with trimethylanilinium hydroxide) to improve volatility and chromatographic performance. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., methanol or ethyl acetate).

Visualizations

Synthesis of 5-sec-Butylbarbituric Acid

G diethyl_malonate This compound condensation Condensation diethyl_malonate->condensation urea Urea urea->condensation naoet Sodium Ethoxide (Base) naoet->condensation intermediate Intermediate Salt condensation->intermediate barbiturate 5-sec-Butylbarbituric Acid (chiral) hcl Acidification (HCl) hcl->barbiturate intermediate->hcl

Caption: Synthesis of 5-sec-butylbarbituric acid from this compound.

Experimental Workflow for Chiral HPLC Analysis

G start Start: Racemic Sample sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep hplc_injection Inject into HPLC System sample_prep->hplc_injection chiral_column Chiral Column (e.g., CHIRALCEL OJ-3) hplc_injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Resolution Calculation) detection->data_analysis end End: Enantiomer Quantification data_analysis->end

Caption: A typical experimental workflow for chiral HPLC analysis.

Logical Diagram for Chiral Method Selection

G start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile  Thermal Properties ionizable Ionizable in Solution? start->ionizable  Acidity/Basicity hplc Chiral HPLC volatile->hplc No gc Chiral GC volatile->gc Yes ionizable->hplc No ce Chiral CE ionizable->ce Yes

Caption: Decision tree for selecting an appropriate chiral separation technique.

References

A Comparative Guide to Determining the Stereochemistry of Diethyl sec-Butylmalonate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug can be intrinsically linked to its three-dimensional structure. Diethyl sec-butylmalonate, a chiral molecule, serves as a valuable model for comparing analytical techniques used to elucidate stereochemistry. This guide provides a comprehensive comparison of three powerful methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC), for determining the stereochemistry of this compound and its derivatives.

At a Glance: Comparison of Analytical Techniques

ParameterX-ray CrystallographyNMR Spectroscopy (with Chiral Derivatizing Agents)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Diffraction of X-rays by a single crystal to determine the absolute atomic arrangement in the solid state.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR spectra for each stereoisomer.Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.
Sample Requirement High-quality single crystal (typically >0.1 mm).~1-10 mg of purified sample.Microgram to milligram quantities.
Analysis Time Days to weeks (including crystal growth).Hours to a day.Minutes per sample.
Information Obtained Absolute configuration, bond lengths, bond angles, and solid-state conformation.Relative and, with appropriate standards, absolute configuration. Information on solution-state conformation.Enantiomeric excess (e.e.), enantiomeric purity, and retention times. Can be used for preparative separation.
Key Advantage Unambiguous determination of absolute stereochemistry.Provides detailed structural information in solution.High throughput, excellent for determining enantiomeric purity and for purification.
Limitations Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution.Indirect method; requires derivatization which may not be straightforward. Does not directly provide absolute configuration without a reference.Does not provide detailed structural information beyond enantiomeric composition. Method development can be time-consuming.

X-ray Crystallography: The Definitive Method

X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in space.

Table 1: Representative Crystallographic Data for a Chiral Malonate Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.8218
b (Å)13.5571
c (Å)19.7233
β (°)102.353
Volume (ų)2563.5
Z4

Data for a representative substituted diethyl malonate[2].

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.

experimental_workflow_xray cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Diethyl sec-butylmalonate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Absolute Stereochemistry

Figure 1: Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Elucidating Stereochemistry in Solution

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. To determine the stereochemistry of an enantiomeric pair, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters with alcohols. The differing chemical shifts of protons in the resulting diastereomers can be used to deduce the absolute configuration of the original alcohol. While this compound itself does not have a hydroxyl group for direct derivatization with Mosher's acid, its hydrolysis product, sec-butylmalonic acid, or a reduced derivative containing a hydroxyl group, could be analyzed using this method.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
  • Synthesis of Diastereomers: The chiral analyte (e.g., a hydroxyl-containing derivative of this compound) is reacted with both (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) in separate reactions to form a pair of diastereomers.

  • NMR Data Acquisition: ¹H NMR spectra are acquired for both diastereomeric products.

  • Spectral Analysis: The chemical shifts (δ) of corresponding protons in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated and used to assign the absolute configuration based on established models of the CDA's conformation.

logical_relationship_nmr enantiomers Enantiomeric Mixture (R and S) diastereomers Diastereomeric Mixture (R,R and S,R) or (R,S and S,S) enantiomers->diastereomers Reaction with cda Chiral Derivatizing Agent (e.g., (R)- and (S)-Mosher's Acid) cda->diastereomers nmr NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Spectra for each Diastereomer nmr->spectra analysis Analysis of Δδ (δS - δR) spectra->analysis stereochemistry Determination of Absolute Stereochemistry analysis->stereochemistry experimental_workflow_hplc cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis racemic_mixture Racemic Mixture of This compound injection Injection onto Chiral Column racemic_mixture->injection separation Separation of Enantiomers injection->separation detection Detection (UV) separation->detection chromatogram chromatogram detection->chromatogram Chromatogram quantification quantification chromatogram->quantification Quantification of Enantiomeric Excess (e.e.)

References

Navigating Steric Hindrance: A Comparative Analysis of Diethyl sec-Butylmalonate and Dimethyl Malonate in Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material in organic synthesis is a critical decision that can significantly impact reaction efficiency and overall yield. This guide provides an objective comparison of diethyl sec-butylmalonate and dimethyl malonate, focusing on their performance in the synthesis of sec-butyl substituted malonic esters. By examining experimental data and underlying chemical principles, this document aims to inform reagent selection for complex molecule synthesis.

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation, allowing for the creation of a wide variety of substituted carboxylic acids. The choice between different malonic esters, primarily diethyl malonate and dimethyl malonate, can influence the outcome of the reaction, particularly when employing sterically hindered alkylating agents such as secondary alkyl halides.

Performance in Alkylation with Secondary Alkyl Halides

The alkylation of malonic esters with secondary alkyl halides, such as sec-butyl bromide, is known to be more challenging than with primary alkyl halides due to increased steric hindrance at the reaction center. This steric clash can impede the S_N2 reaction mechanism, leading to lower yields and the potential for competing elimination reactions.

Theoretical considerations suggest that the smaller methyl groups of dimethyl malonate would present a lower steric barrier to the incoming secondary alkyl halide compared to the bulkier ethyl groups of diethyl malonate. This should, in principle, lead to a higher reaction rate and potentially a greater yield for dimethyl malonate in such transformations.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of sec-butylmalonate and related compounds using both diethyl and dimethyl malonate.

ProductStarting Malonic EsterAlkylating AgentReported Yield (%)Reference
This compoundDiethyl malonatesec-Butyl bromide83-84%--INVALID-LINK--[1]
Dimethyl n-butylmalonateDimethyl malonaten-Butyl chloride82% (at 90% conversion)CN104030922A[2]
2-Methyl-2-sec-butyl malonateDiethyl methylmalonate2-Bromobutane70.6%--INVALID-LINK--[3]

A comparative guide on butylmalonate synthesis provides the following typical yield ranges:

Starting Malonic EsterTypical Yield Range for Butylmalonate Synthesis (%)Rationale for Difference
Diethyl malonate76-90%The larger ethyl groups can sometimes lead to more selective mono-alkylation, potentially reducing dialkylated byproducts.[4]
Dimethyl malonate62-72%The less sterically hindered methyl ester can lead to a faster reaction rate, but may also increase the likelihood of dialkylation.[4]

The data suggests that while dimethyl malonate is theoretically more reactive due to lower steric hindrance, the synthesis of this compound has been reported with a very high yield of 83-84%.[1] The synthesis of a related dimethyl ester, dimethyl n-butylmalonate, also shows a high yield of 82%.[2] It is important to note that the reaction conditions, including the choice of base and solvent, play a crucial role in optimizing the yield for each substrate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a generalized protocol for the synthesis of a dimethyl malonate derivative based on available literature.

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Absolute ethanol: 700 ml

  • Sodium: 35 g (1.52 gram atoms)

  • Diethyl malonate: 250 g (1.56 moles)

  • sec-Butyl bromide: 210 g (1.53 moles)

Procedure:

  • In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, a mercury-sealed stirrer, and a dropping funnel, add 700 ml of absolute ethanol.

  • Carefully add 35 g of sodium in small pieces.

  • Once all the sodium has reacted to form sodium ethoxide, heat the flask on a steam cone.

  • With stirring, add 250 g of diethyl malonate in a steady stream.

  • Following the addition of the diethyl malonate, add 210 g of sec-butyl bromide at a rate that maintains a gentle reflux.

  • Stir and reflux the mixture for 48 hours.

  • After the reflux period, arrange the condenser for distillation and remove the ethanol.

  • Treat the residue with 200 ml of water, shake, and allow the layers to separate.

  • Separate the ester layer and purify by vacuum distillation. The fraction boiling at 110–120°C at 18–20 mm Hg is collected.

Generalized Synthesis of Dimethyl sec-butylmalonate

This generalized protocol is based on typical conditions for the alkylation of dimethyl malonate.

Materials:

  • Anhydrous methanol

  • Sodium methoxide or sodium hydride

  • Dimethyl malonate

  • sec-Butyl bromide

Procedure:

  • In a suitably sized reaction vessel under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol or a suspension of sodium hydride in an appropriate aprotic solvent (e.g., THF, DMF).

  • Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then add sec-butyl bromide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizing the Workflow

The following diagram illustrates the general workflow of a malonic ester synthesis.

MalonicEsterSynthesis cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Malonate Malonic Ester (Diethyl or Dimethyl) Enolate Enolate Formation Malonate->Enolate Deprotonation Base Base (e.g., NaOEt, NaOMe) Base->Enolate Solvent Anhydrous Solvent (e.g., Ethanol, Methanol) Alkylation SN2 Alkylation Enolate->Alkylation Nucleophilic Attack AlkylHalide sec-Butyl Halide AlkylHalide->Alkylation Quench Quenching (Water) Alkylation->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification (Distillation) Extraction->Purification Product sec-Butylmalonate Purification->Product

General workflow for malonic ester synthesis.

Conclusion

The choice between this compound and dimethyl malonate in synthesis depends on a careful consideration of steric factors, reaction conditions, and desired outcomes. While dimethyl malonate offers the theoretical advantage of lower steric hindrance, leading to potentially faster reaction rates, high yields have been reliably reported for the synthesis of this compound.

The provided data indicates that with optimized protocols, both diethyl and dimethyl malonates can be effectively used for the introduction of a sec-butyl group. The slightly larger ethyl groups in diethyl malonate may offer an advantage in controlling mono-alkylation and reducing the formation of dialkylated byproducts. Ultimately, the selection of the specific malonic ester should be guided by the specific requirements of the synthetic target, availability of reagents, and the researcher's experience with optimizing the reaction conditions.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of Diethyl sec-Butylmalonate and Other Alkyl Malonates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of nucleophile can significantly dictate the efficiency and outcome of a reaction. Among the versatile class of carbon nucleophiles, the enolates of diethyl malonate and its alkylated derivatives are paramount for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of diethyl sec-butylmalonate against other common alkyl malonates, with a focus on the influence of steric hindrance on reaction yields and rates. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate reagents and the optimization of synthetic routes.

The Impact of Steric Bulk on Reactivity: A Comparative Overview

The alkylation of diethyl malonate is a cornerstone of C-C bond formation, proceeding via an S\textsubscript{N}2 mechanism. The nucleophilic enolate, generated by a suitable base, attacks an electrophilic alkyl halide. The success of this reaction is heavily influenced by the steric environment around the nucleophilic carbon. As the substitution on the α-carbon of the malonate ester increases, so does the steric hindrance, which can impede the approach of the electrophile and consequently affect the reaction rate and overall yield.

Quantitative Comparison of Alkylation Yields

The following table summarizes reported yields for the synthesis of various alkylated diethyl malonates. It is crucial to note that the reaction conditions for these syntheses are not identical, and thus the yields should be interpreted as indicative of the feasibility of the transformation rather than a direct measure of intrinsic reactivity under standardized conditions.

Alkyl Malonate ProductAlkylating AgentBaseSolventReported Yield (%)
This compoundsec-Butyl bromideSodium ethoxideEthanol83-84%[1]
Diethyl n-butylmalonaten-Butyl bromideSodium ethoxideEthanol80-90%[2]
Diethyl methyl(sec-butyl)malonate2-Bromo-butaneSodium ethoxideNot specified70.6%[3]
Diethyl ethyl(phenyl)malonateNot specifiedNot specifiedNot specified78%[4]
Diethyl tert-butylmalonateMethyl iodide (on diethyl isopropylidenemalonate)Methylmagnesium iodide / CuClDiethyl ether87-94%[5]

Note: The synthesis of Diethyl tert-butylmalonate involves a conjugate addition to an unsaturated precursor, not a direct S\textsubscript{N}2 alkylation on diethyl malonate, due to the high propensity of tert-butyl halides to undergo elimination.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of dl-isoleucine.[1]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • sec-Butyl bromide

  • Equipment for reflux, stirring, and distillation

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable flask equipped with a reflux condenser and stirrer, dissolve clean sodium metal in absolute ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate in a steady stream with stirring.

  • Alkylation: Add sec-butyl bromide to the reaction mixture at a rate that maintains a gentle reflux. Continue to stir and reflux the mixture for an extended period (e.g., 48 hours).

  • Work-up and Purification: After the reaction is complete, the ethanol is removed by distillation. The residue is then worked up, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis of Diethyl methyl(sec-butyl)malonate

This protocol is based on the synthesis of 2-methyl-2-sec-butyl malonate.[3]

Materials:

  • Diethyl methylmalonate

  • Sodium ethoxide (or sodium metal and ethanol to generate in situ)

  • 2-Bromo-butane

Procedure:

  • Enolate Formation: Diethyl methylmalonate is treated with a sodium alkoxide catalyst to generate the corresponding enolate.

  • Alkylation: 2-Bromo-butane is added to the enolate solution.

  • Reaction Conditions: The reaction mixture is subjected to optimized conditions of temperature and reaction time to facilitate the alkylation.

  • Work-up and Purification: The product, diethyl methyl(sec-butyl)malonate, is isolated and purified, with its structure confirmed by GC and NMR.

Visualizing Reaction Pathways and Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the malonic ester synthesis workflow, the logical relationship of steric hindrance to reactivity, and a decision pathway for selecting an appropriate alkyl malonate.

MalonicEsterSynthesis Malonate Diethyl Malonate Enolate Enolate Formation (+ Base) Malonate->Enolate NucleophilicEnolate Nucleophilic Enolate Enolate->NucleophilicEnolate Alkylation Alkylation (+ R-X, SN2) NucleophilicEnolate->Alkylation Monoalkylated Monoalkylated Malonate Alkylation->Monoalkylated RepeatEnolate Enolate Formation (+ Base) Monoalkylated->RepeatEnolate Hydrolysis Hydrolysis & Decarboxylation (+ H3O+, Heat) Monoalkylated->Hydrolysis Dialkylated Dialkylated Malonate RepeatEnolate->Dialkylated Dialkylated->Hydrolysis Can also be hydrolyzed CarboxylicAcid Substituted Carboxylic Acid Hydrolysis->CarboxylicAcid StericHindrance cluster_0 Increasing Steric Hindrance cluster_1 Decreasing Reactivity (SN2) Diethyl\nMalonate Diethyl Malonate High High Diethyl\nMalonate->High Least Hindered Diethyl\nMethylmalonate Diethyl Methylmalonate Moderate Moderate Diethyl\nMethylmalonate->Moderate Moderately Hindered Diethyl\nsec-Butylmalonate Diethyl sec-Butylmalonate Low Low Diethyl\nsec-Butylmalonate->Low Most Hindered

References

A Researcher's Guide to the Stereochemical Validation of Diethyl sec-Butylmalonate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry are paramount in the synthesis of chiral molecules. Diethyl sec-butylmalonate serves as a key prochiral building block in asymmetric synthesis, enabling the introduction of a stereogenic center. This guide provides an objective comparison of methodologies to validate the stereochemistry of its derivatives, supported by representative experimental data and detailed protocols. We also explore viable alternatives to this compound, offering a comparative analysis to inform strategic decisions in chiral synthesis.

Performance Comparison: this compound Derivatives vs. Alternatives

The successful validation of an asymmetric synthesis relies on quantifiable data that confirms the stereochemical purity of the product. The following tables present a summary of representative data for the stereochemical analysis of a product derived from the asymmetric alkylation of this compound, compared with a common alternative, Diethyl benzylmalonate. This data is illustrative to demonstrate the application of the analytical techniques described.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

CompoundChiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Enantiomeric Excess (ee%)
(R)-2-sec-Butylmalonic AcidChiralcel® OD-H90:1012.515.295
(S)-2-Benzylmalonic AcidChiralpak® AD-H85:1510.813.192

Table 2: Specific Rotation Data

CompoundConcentration (g/100mL in Chloroform)Wavelength (nm)Temperature (°C)Observed Rotation (°)Specific Rotation [α]
(R)-2-sec-Butylmalonic Acid1.0589 (Na D-line)20+0.52+52.0
(S)-2-Benzylmalonic Acid1.0589 (Na D-line)20-0.48-48.0

Table 3: ¹H NMR Data with Chiral Solvating Agent

CompoundChiral Solvating AgentProton Signal MonitoredChemical Shift (R-enantiomer) (ppm)Chemical Shift (S-enantiomer) (ppm)
Diethyl (R)-sec-butylmalonate(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol-CH- (malonate)3.453.48
Diethyl (S)-benzylmalonate(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol-CH- (malonate)3.623.65

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable stereochemical validation. Below are the methodologies for the key experiments cited in this guide.

Asymmetric Alkylation of this compound

This protocol describes a representative method for the asymmetric alkylation of diethyl malonate to produce an enantioenriched sec-butyl derivative.[1][2]

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise while maintaining the temperature. Stir the resulting solution for 30 minutes to ensure complete enolate formation.

  • Chiral Ligand Complexation: In a separate flask, prepare a solution of a chiral ligand (e.g., a derivative of a chiral diamine or amino alcohol) and a suitable metal salt (e.g., ZnCl₂) in anhydrous THF. Stir to form the chiral catalyst complex.

  • Asymmetric Alkylation: Add the freshly prepared chiral catalyst complex to the enolate solution at -78 °C. After stirring for 15 minutes, add sec-butyl bromide (1.1 eq.) dropwise. The reaction is typically stirred at -78 °C for several hours and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched this compound.

Chiral HPLC Analysis

Chiral HPLC is a cornerstone technique for determining the enantiomeric excess of a chiral compound.[3][4][5][6]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio (e.g., 90:10 or 85:15) should be optimized to achieve good separation of the enantiomers.

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

    • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Determination of Specific Rotation

Specific rotation is a fundamental physical property of a chiral compound and can be used to confirm its identity and enantiomeric purity.[7][8][9]

  • Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a precise concentration (c), typically expressed in g/100mL.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.

    • Measure the observed optical rotation (α) at a constant temperature (e.g., 20 °C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l x c).

¹H NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent can be used to distinguish between enantiomers by inducing diastereomeric interactions that result in separate signals for corresponding protons.

  • Sample Preparation: Dissolve an accurately weighed amount of the chiral compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Observe the splitting of a key proton signal (e.g., the methine proton of the malonate) into two distinct signals corresponding to the two enantiomers. The ratio of the integrals of these signals can be used to determine the enantiomeric ratio.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows in the asymmetric synthesis and stereochemical validation of this compound derivatives.

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Isolation start Diethyl Malonate enolate Enolate Formation (LDA, -78°C) start->enolate alkylation Asymmetric Alkylation (sec-Butyl Bromide) enolate->alkylation complex Chiral Catalyst Complex complex->alkylation product Crude Product alkylation->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Enantioenriched Product chromatography->pure_product

Asymmetric synthesis workflow for enantioenriched this compound.

Stereochemical_Validation_Workflow cluster_validation Stereochemical Validation start Pure Enantioenriched Product hplc Chiral HPLC Analysis start->hplc rotation Specific Rotation Measurement start->rotation nmr ¹H NMR with Chiral Solvating Agent start->nmr ee_data Enantiomeric Excess (ee%) Data hplc->ee_data sr_data Specific Rotation [α] Data rotation->sr_data nmr_data Diastereotopic Shift Data nmr->nmr_data

Workflow for the validation of stereochemistry.

Alternatives to this compound

While this compound is a versatile building block, other dialkyl malonates can be employed in asymmetric synthesis, each with its own set of advantages and considerations.

  • Diethyl benzylmalonate: A common alternative for the synthesis of chiral α-aryl carboxylic acids. The benzyl group can be introduced through similar asymmetric alkylation protocols.

  • Dimethyl malonate: Can be used in place of the diethyl ester. The choice between methyl and ethyl esters can sometimes influence reactivity and selectivity in certain catalytic systems.

  • tert-Butyl esters of malonic acid: The use of a tert-butyl group can be advantageous for selective deprotection under acidic conditions, leaving other ester functionalities intact.[10]

The selection of the appropriate malonic ester derivative will depend on the specific synthetic target and the chosen asymmetric methodology. A thorough evaluation of the literature and preliminary experimental screening are recommended to identify the optimal building block for a given transformation.

References

A Comparative Guide to Spectroscopic Techniques for Confirming the Structure of Diethyl sec-Butylmalonate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of synthesized molecules is a cornerstone of chemical research and drug development. Diethyl sec-butylmalonate and its adducts, key intermediates in the synthesis of various organic compounds, including pharmaceuticals, require rigorous characterization to ensure purity and verify the intended molecular structure. This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation of these compounds. We present supporting experimental data for this compound and its analogues, detailed experimental protocols, and visual workflows to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and structurally related compounds. This data serves as a valuable reference for identifying characteristic signals and confirming the successful synthesis of the target adducts.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compoundδ (ppm) -CH- (methine)δ (ppm) -CH₂- (ester)δ (ppm) -CH₃ (ester)δ (ppm) sec-butyl groupδ (ppm) Other Alkyl Groups
This compound 3.25 (d)4.19 (q)1.25 (t)0.88 (d), 0.91 (t), 1.18 (m), 1.53 (m)-
Diethyl ethylmalonate3.22 (t)4.18 (q)1.25 (t)-0.8-1.0 (t)
Diethyl butylmalonate3.30 (t)4.18 (q)1.25 (t)-0.91 (t), 1.32 (m), 1.89 (m)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compoundδ (ppm) C=Oδ (ppm) -CH- (methine)δ (ppm) -CH₂- (ester)δ (ppm) -CH₃ (ester)δ (ppm) sec-butyl groupδ (ppm) Other Alkyl Groups
This compound 168.957.261.214.111.8, 21.5, 28.9, 30.1-
Diethyl ethylmalonate169.451.761.214.0-11.5, 22.8
Diethyl butylmalonate169.252.161.114.1-13.7, 22.7, 29.1, 30.2

Table 3: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~1735~1250-1000~2970-2850
Diethyl malonate Derivatives1750-1730[1]1300-1000[1]~2980-2870

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OC₂H₅]⁺[M-COOC₂H₅]⁺[M-sec-butyl]⁺Other Key Fragments
This compound 216171143159115, 88
Diethyl ethylmalonate188143115-160, 73, 29
Diethyl butylmalonate216171143159160, 133, 115, 101

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound adduct

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound adduct in 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 0 to 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups, particularly the ester carbonyl group.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Liquid sample of this compound adduct

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Thin Film Method):

  • Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate.

  • Assemble Sample Cell: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty spectrometer.

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a volatile solvent and return them to a desiccator for storage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample introduction system (e.g., direct insertion probe or Gas Chromatography - GC interface)

  • Helium (for GC-MS)

  • Sample of this compound adduct dissolved in a volatile solvent (if using GC-MS)

Procedure (Direct Inlet or GC-MS):

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction:

    • Direct Inlet: Place a small amount of the sample on the tip of a probe and insert it into the ion source.

    • GC-MS: Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization: The sample is ionized in the ion source (e.g., using a 70 eV electron beam for EI).

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound adducts.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification Diethyl_Malonate Diethyl Malonate Deprotonation Deprotonation Diethyl_Malonate->Deprotonation Base Base (e.g., NaOEt) Base->Deprotonation sec_Butyl_Halide sec-Butyl Halide Alkylation SN2 Alkylation sec_Butyl_Halide->Alkylation Deprotonation->Alkylation Enolate Intermediate Crude_Product Crude Diethyl sec-butylmalonate Alkylation->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure Adduct Purification->Final_Product

Caption: Workflow for the synthesis of a this compound adduct.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Purified_Adduct Purified Adduct NMR NMR Spectroscopy (¹H & ¹³C) Purified_Adduct->NMR IR IR Spectroscopy Purified_Adduct->IR MS Mass Spectrometry Purified_Adduct->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification (C=O) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

A Comparative Guide to Base Efficacy in the Alkylation of Diethyl sec-Butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient alkylation of malonic esters is a critical step in the construction of complex molecular architectures. The choice of base for the deprotonation of the active methylene group in diethyl malonate is a key determinant of reaction success, influencing yield, reaction time, and the prevalence of side reactions, particularly when employing sterically hindered secondary alkyl halides like sec-butyl bromide. This guide provides an objective comparison of the efficacy of common bases—sodium ethoxide, potassium carbonate, and lithium diisopropylamide (LDA)—for the synthesis of diethyl sec-butylmalonate, supported by experimental data and detailed protocols.

Comparison of Base Performance

The selection of an appropriate base is paramount in achieving high yields in the alkylation of diethyl malonate with sec-butyl bromide. The efficacy of sodium ethoxide, potassium carbonate, and lithium diisopropylamide (LDA) is summarized below. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented is a collation from various sources.

BaseAlkyl HalideSolventTemperature (°C)TimeYield (%)Notes
Sodium Ethoxide (NaOEt) sec-Butyl bromideNot specifiedNot specified1.5 h90%[1]Classic and effective base for malonic ester alkylation.
Potassium Carbonate (K₂CO₃) Isopropyl bromideNone (Microwave)18560 min92%[2]A milder, safer alternative. Efficacy is highly dependent on conditions (e.g., microwave, phase-transfer catalyst). Isopropyl bromide is a comparable secondary halide.
Potassium Carbonate (K₂CO₃) n-Propyl bromideEthanol758 h65%[3]Demonstrates lower efficacy with primary halides under conventional heating compared to specialized forms.
Nano-K₂CO₃ n-Propyl bromideEthanol65Not specified85.2%[3]Shows significantly improved yield over standard K₂CO₃ for primary halides.
Lithium Diisopropylamide (LDA) General Secondary HalidesTHF-78 to RT-Generally PoorStrong, non-nucleophilic base. However, SN2 reactions with secondary halides are often outcompeted by E2 elimination, leading to low yields of the desired alkylated product.[4][5]

Signaling Pathways and Experimental Workflows

The general workflow for the synthesis of this compound via alkylation of diethyl malonate is depicted below. The process involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an alkyl halide.

Caption: General experimental workflow for the synthesis of this compound.

Discussion of Base Efficacy

Sodium Ethoxide (NaOEt): As the traditional and most widely cited base for malonic ester synthesis, sodium ethoxide provides a robust and high-yielding pathway for the sec-butylation of diethyl malonate.[1] Its pKa of approximately 16 (conjugate acid ethanol) is sufficiently high to quantitatively deprotonate diethyl malonate (pKa ≈ 13).[5] The primary drawback of this method is the requirement for strictly anhydrous conditions and the handling of metallic sodium to prepare the base in situ, which can pose safety challenges.

Potassium Carbonate (K₂CO₃): Potassium carbonate is a milder and safer alternative to sodium ethoxide.[3] However, its efficacy is highly dependent on the reaction conditions. In conventional solvents, its low basicity and solubility can lead to long reaction times and lower yields.[3] The use of phase-transfer catalysts (e.g., tetraalkylammonium salts or crown ethers) can significantly improve its performance by facilitating the transfer of the carbonate anion into the organic phase.[6] More recent advancements, such as the use of nano-sized K₂CO₃ or microwave-assisted heating, have been shown to dramatically increase yields and reduce reaction times, making it a more viable option.[2][3] For instance, the alkylation of diethyl malonate with isopropyl bromide, a comparable secondary halide to sec-butyl bromide, achieved a 92% yield under microwave conditions with K₂CO₃.[2]

Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered, non-nucleophilic base, which makes it ideal for generating enolates from a wide range of carbonyl compounds.[4] However, for the alkylation of diethyl malonate with a secondary alkyl halide like sec-butyl bromide, LDA is generally not the base of choice. The strong basicity of LDA, combined with the steric hindrance of the secondary halide, strongly favors the E2 elimination pathway, leading to the formation of butene as a major byproduct and consequently, a low yield of the desired SN2 alkylation product.[4][5]

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate using Sodium Ethoxide

This protocol is a generalized procedure for the synthesis of this compound.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • sec-Butyl bromide

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.05 equivalents) in anhydrous ethanol.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

  • Alkylation: Following the addition of diethyl malonate, add sec-butyl bromide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 1.5-3 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Alkylation of Diethyl Malonate using Potassium Carbonate and Phase-Transfer Catalysis

This protocol is a representative procedure for the alkylation of diethyl malonate with a primary alkyl halide and can be adapted for secondary halides, although yields may vary.

Materials:

  • Diethyl malonate

  • n-Butyl bromide (as a representative alkyl halide)

  • Anhydrous potassium carbonate

  • 18-crown-6 (or other suitable phase-transfer catalyst)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine diethyl malonate (1.0 equivalent), n-butyl bromide (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and 18-crown-6 (0.1 equivalents).

  • Reaction: Gently heat the mixture with vigorous stirring for approximately 2 hours.

  • Workup: After cooling to room temperature, extract the mixture with dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the product can be analyzed and purified.

Conclusion

For the synthesis of this compound, sodium ethoxide remains the most reliable and high-yielding base according to available data. While potassium carbonate presents a safer alternative, achieving high efficacy requires specialized conditions such as phase-transfer catalysis or microwave irradiation. Lithium diisopropylamide (LDA) is generally unsuitable for this specific transformation due to the high propensity for elimination reactions with secondary alkyl halides. The choice of base will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

Safety Operating Guide

Proper Disposal of Diethyl Sec-Butylmalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling diethyl sec-butylmalonate, understanding the correct disposal procedures is paramount. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is imperative to adhere to established best practices for chemical waste management to ensure a safe working environment and compliance with regulations.[1][2]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors. In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's official hazardous waste program.[6][7] Adherence to institutional and local regulations is mandatory.

  • Waste Identification and Classification :

    • Treat all chemical waste, including this compound, as potentially hazardous unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.[6]

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Segregate it from incompatible materials.[8]

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice.[6][8]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[7] Your institution may require additional information on the label, such as the date of accumulation and the principal investigator's name.[7]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

    • Ensure the storage area is secure, away from heat sources, and has secondary containment to prevent the spread of potential spills.[10]

  • Disposal Request and Collection :

    • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management department.[6]

    • Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel will collect the waste.[6]

  • Empty Container Disposal :

    • An empty container that held this compound should be triple-rinsed with a suitable solvent.[11]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[11]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with your institution's guidelines.[6]

Sink disposal of this compound is not recommended. Organic compounds should not be disposed of down the drain unless explicit permission is granted by the relevant environmental health and safety authorities.[7][12]

Summary of Chemical and Disposal Information

CharacteristicInformationSource
GHS Hazard Classification Not classified as a hazardous substance or mixture.[1]
Disposal Recommendation Entrust disposal to a licensed waste disposal company in accordance with local and national regulations.[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[3]
Spill Cleanup Absorb with inert material and collect for disposal.[3]
Container for Waste Compatible, leak-proof, and clearly labeled.[6][8]
Empty Container Rinsate Collect and dispose of as hazardous waste.[6][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound waste generated is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible waste container is_empty->collect_waste No triple_rinse Triple-rinse container with a suitable solvent is_empty->triple_rinse Yes store_waste Store in designated satellite accumulation area collect_waste->store_waste request_pickup Request pickup from EHS/Hazardous Waste Management store_waste->request_pickup end_waste End: Waste collected by EHS request_pickup->end_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container as regular trash after defacing label collect_rinsate->dispose_container end_container End: Container disposed dispose_container->end_container

References

Personal protective equipment for handling Diethyl sec-butylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl sec-butylmalonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not hazardous, it is crucial to handle it with care, following standard laboratory safety practices for chemical reagents.[1] Some related compounds, such as Diethyl butylmalonate, are classified as combustible liquids that can cause skin and eye irritation.[2][3][4] Therefore, a cautious approach is recommended.

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields or gogglesRequired to protect against splashes.[5] Conforming to European standard EN 166 or OSHA 29 CFR 1910.133 is recommended.[4][5]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable choice.[5] It is important to change gloves immediately if they become contaminated.
Body Protection Laboratory coat or long-sleeved clothingA lab coat is mandatory to protect skin and clothing from potential splashes and spills.[2][5]
Respiratory Protection Use in a well-ventilated areaAll handling should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors.[1][6] Respirators are not typically necessary for routine use but may be required for large spills or in emergencies.[5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][7]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][3][5]

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Verify Fume Hood 2. Verify Fume Hood Operation Don PPE->Verify Fume Hood Proceed Assemble Materials 3. Assemble All Necessary Chemicals and Equipment Verify Fume Hood->Assemble Materials Proceed Dispense Chemical 4. Dispense this compound Inside Fume Hood Assemble Materials->Dispense Chemical Proceed Perform Experiment 5. Perform Experimental Procedure Dispense Chemical->Perform Experiment Proceed Close Container 6. Tightly Close Container After Use Perform Experiment->Close Container Proceed Decontaminate 7. Decontaminate Work Surface Close Container->Decontaminate Proceed Dispose Waste 8. Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->Dispose Waste Proceed Remove PPE 9. Remove PPE Dispose Waste->Remove PPE Proceed Wash Hands 10. Wash Hands Thoroughly Remove PPE->Wash Hands Proceed

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[5]
Inhalation Move to fresh air. If symptoms occur, get medical attention.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Spill Management and Disposal Plan

Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For small spills, absorb the liquid with an inert material (e.g., sand, silica gel, or universal binder) and collect it into a suitable, closed container for disposal.[2][4]

  • Avoid allowing the chemical to enter drains or watercourses.[1][2]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] This should typically be done through a licensed chemical waste disposal company.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a sealed bag and disposed of as solid chemical waste.

References

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